molecular formula C16H15FO2 B1327515 3'-Fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898775-76-3

3'-Fluoro-3-(4-methoxyphenyl)propiophenone

货号: B1327515
CAS 编号: 898775-76-3
分子量: 258.29 g/mol
InChI 键: LNIMVWWAGXLCPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-Fluoro-3-(4-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15FO2 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMVWWAGXLCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644271
Record name 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-76-3
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. This guide provides a comprehensive technical overview based on the known properties, synthesis, and biological activities of structurally related fluorinated and methoxylated propiophenone derivatives to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to Fluorinated Propiophenones

Propiophenones, characterized by a phenyl ring attached to a propan-1-one backbone, are a significant class of ketones. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine atoms and methoxy groups into the propiophenone scaffold can profoundly influence the molecule's physicochemical properties and biological activity.

Fluorine, due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, is a key element in modern drug design. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby affecting absorption and distribution.[3][4] Methoxy groups can also modulate biological activity and pharmacokinetic properties. This guide explores the synthesis, properties, and potential applications of this chemical class, with a focus on derivatives related to the target compound.

Chemical and Physical Properties of Related Propiophenone Derivatives

While specific data for this compound is not available, the properties of several analogous compounds have been documented. These data provide a baseline for predicting the characteristics of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3',4'-Difluoro-3-(4-methoxyphenyl)propiophenoneC₁₆H₁₄F₂O₂276.28898776-40-4
3',4'-Difluoro-3-(2-methoxyphenyl)propiophenoneC₁₆H₁₄F₂O₂276.28898774-13-5
3',4'-Difluoro-3-(3-methoxyphenyl)propiophenoneC₁₆H₁₄F₂O₂276.28898774-74-8
4'-Fluoro-3-(3-methoxyphenyl)propiophenoneC₁₆H₁₅FO₂258.29898774-74-8
3'-FluoropropiophenoneC₉H₉FO152.17455-67-4
Propiophenone (Parent Compound)C₉H₁₀O134.1893-55-0

Synthesis Methodologies

The synthesis of 3-arylpropiophenones can be achieved through several established organic chemistry reactions. The most common and direct methods include Friedel-Crafts acylation and variations of Mannich-type reactions.

Friedel-Crafts Acylation

A plausible and widely used method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation.[1][5][6] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of the target compound, this would likely involve the reaction of 4-methoxyphenylpropionyl chloride with fluorobenzene in the presence of AlCl₃.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents cluster_products Products & Purification Fluorobenzene Fluorobenzene Reaction_Vessel Reaction Vessel (Anhydrous Solvent) Fluorobenzene->Reaction_Vessel 4-Methoxyphenylpropionyl_Chloride 4-Methoxyphenyl propionyl Chloride 4-Methoxyphenylpropionyl_Chloride->Reaction_Vessel Product_Complex Intermediate Complex Reaction_Vessel->Product_Complex Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst Hydrolysis Aqueous Workup (Hydrolysis) Product_Complex->Hydrolysis Final_Product 3'-Fluoro-3-(4-methoxyphenyl) propiophenone Hydrolysis->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Fig. 1: General workflow for Friedel-Crafts acylation synthesis.
Mannich Reaction

The Mannich reaction is a three-component condensation that produces β-amino-carbonyl compounds, also known as Mannich bases.[7][8] Starting with a propiophenone, this reaction allows for the introduction of an aminomethyl group at the α-position of the ketone. This is a valuable method for creating derivatives with potential pharmacological activity.[8][9] The reaction typically involves the propiophenone, an aldehyde (often formaldehyde), and a primary or secondary amine.[10]

Potential Biological Activity and Applications

While the specific biological profile of this compound is uncharacterized, the broader class of propiophenone, chalcone, and flavone derivatives has been investigated for a range of therapeutic applications.

  • Anticancer Activity: Phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer properties against various cell lines, including HeLa, MCF-7, and PC-3.[11] The structural similarity to chalcones, which are known for their anti-invasive and antineoplastic effects, suggests this is a promising area of investigation.[10]

  • Antidiabetic Agents: Certain propiophenone derivatives have shown potential as antihyperglycemic and lipid-lowering agents. Studies in diabetic mice models indicated that some compounds could reduce body weight and food intake, possibly through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[12]

  • Neurological and Anesthetic Applications: The propiophenone core is a structural component in various nervous system drugs, including anxiolytics and hypnotics.[2] Additionally, some derivatives exhibit local anesthetic properties.[]

  • Antimicrobial and Antioxidant Effects: Fluorinated flavones and related compounds have demonstrated antioxidant and neuroprotective activities.[7] The presence of the propiophenone scaffold in these molecules highlights its versatility in medicinal chemistry.

The investigation of a novel compound like this compound would typically follow a structured drug discovery and development workflow.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_vivo In Vivo Validation Synthesis Chemical Synthesis (e.g., Friedel-Crafts) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Lines) Purity->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PTP-1B, Kinases) Purity->Enzyme_Inhibition Antimicrobial Antimicrobial Screening (MIC assays) Purity->Antimicrobial Hit_Identified Active Hit Identified Cytotoxicity->Hit_Identified Enzyme_Inhibition->Hit_Identified Antimicrobial->Hit_Identified Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Hit_Identified->Pathway_Analysis Binding_Studies Target Binding Studies (SPR, ITC) Hit_Identified->Binding_Studies Animal_Model Animal Model Testing (e.g., Xenograft mice) Pathway_Analysis->Animal_Model Binding_Studies->Animal_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Lead_Compound Lead Compound PK_PD->Lead_Compound

References

An In-depth Technical Guide to Fluorinated 3-(4-methoxyphenyl)propiophenone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to provide a detailed summary of the chemical properties, synthetic methodologies, and potential biological relevance of fluorinated propiophenone derivatives.

Physicochemical Properties of Difluorinated Analogs

The introduction of fluorine atoms into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Below is a summary of the computed and experimental data for two difluorinated analogs of 3-(4-methoxyphenyl)propiophenone.

Property3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone
CAS Number 898776-40-4[1]898776-43-7[2]
Molecular Formula C₁₆H₁₄F₂O₂[1]C₁₆H₁₄F₂O₂[2]
Molecular Weight 276.28 g/mol [1]276.283 g/mol [2]
IUPAC Name 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one[1]1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Purity Not specified97.0%[2]
XLogP3 3.7[1]Not available
InChI Key NCOAEANEJSVFOG-UHFFFAOYSA-N[1]FOUKUWYGDYKPSM-UHFFFAOYSA-N[2]

Synthesis of 3-Aryl-Propiophenones

While a specific protocol for the requested compound is unavailable, a general and robust method for the synthesis of 3-aryl-propiophenones involves the Friedel-Crafts acylation or related reactions. A common route is the reaction of an appropriately substituted benzene derivative with 3-phenylpropionyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Alternatively, a Michael addition reaction can be employed, where a substituted acetophenone is reacted with a suitable chalcone precursor. The synthesis of related chalcones, which are α,β-unsaturated ketones, is typically achieved through a Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone.

Below is a generalized experimental protocol for a Claisen-Schmidt condensation to form a chalcone, which can be a precursor to propiophenones.

Experimental Protocol: Generalized Claisen-Schmidt Condensation

  • Reaction Setup: A solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared in ethanol.

  • Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

The resulting chalcone can then be selectively reduced at the α,β-double bond to yield the corresponding propiophenone.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product A Substituted Acetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH in Ethanol) A->C B Substituted Benzaldehyde B->C D Chalcone Derivative (α,β-unsaturated ketone) C->D E Selective Reduction of C=C bond (e.g., Catalytic Hydrogenation) D->E F 3-Aryl-propiophenone Derivative E->F G cluster_start Initial Phase cluster_screening Biological Screening cluster_validation Ex Vivo / In Vivo Validation cluster_outcome Outcome A Test Compound (e.g., Fluorinated Propiophenone) B In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B Evaluate Cytotoxicity C In Vitro Anti-Invasion Assay (e.g., Matrigel Assay) A->C Evaluate Anti-invasive potential D Ex Vivo Invasion Model (e.g., Chick Heart Invasion Assay) B->D Validate Active Compounds C->D Validate Active Compounds E In Vivo Tumor Model (e.g., Xenograft in Mice) D->E Further Validation F Lead Compound Identification E->F Final Selection

References

Technical Guide: Physicochemical Properties of Phenylpropiophenones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the physical properties, synthesis, and characterization of propiophenone derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone (IUPAC Name: 1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one). The information presented herein is based on closely related analogs and general methodologies for this class of compounds.

Introduction

Propiophenone derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. These structures are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of substitutions on the phenyl rings. The introduction of fluorine atoms and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of these molecules, making them valuable scaffolds in drug discovery and development. This guide provides an overview of the physical properties and characterization of propiophenones, with a focus on analogs of the requested, but undocumented, this compound.

Physical Properties of Propiophenone Analogs

While specific data for this compound is not available, the properties of structurally similar compounds can provide valuable insights for researchers. The following table summarizes the available physical and computed properties for two such analogs.

Property1-(3-Fluoro-4-methoxyphenyl)propan-1-one1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
CAS Number 586-22-171292-82-5
Molecular Formula C₁₀H₁₁FO₂C₁₀H₁₀F₂O₂
Molecular Weight 182.19 g/mol 200.18 g/mol [1]
Melting Point 88-90 °CNot available
Boiling Point Not availableNot available
Computed XLogP3 Not available2.2[1]
Topological Polar Surface Area Not available26.3 Ų[1]
Appearance White solidNot available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target compound are not available. However, general synthetic routes for analogous propiophenones are well-established in organic chemistry.

General Synthesis of Propiophenones

Propiophenone derivatives can be synthesized through several established methods, including Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. A common approach involves the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Alternatively, these compounds can be prepared via a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently reduced to the corresponding propiophenone.

Example General Protocol (Friedel-Crafts Acylation):

  • To a stirred solution of the substituted anisole or fluorobenzene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Slowly add propionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired propiophenone.

General Characterization Methods

The characterization of a newly synthesized propiophenone derivative would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the methoxy group, with specific coupling patterns and chemical shifts depending on the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel propiophenone derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Conclusion Reactants Starting Materials (e.g., Substituted Benzene, Propionyl Chloride) Reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Final Confirmed Structure and Purity NMR->Final IR->Final MS->Final MP->Final

General workflow for propiophenone synthesis and characterization.

References

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms and methoxy groups into the propiophenone scaffold can significantly modulate the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide focuses on the chemical properties of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a molecule of interest in medicinal chemistry, by examining its structural analogues. We will delve into its predicted chemical characteristics, potential synthetic routes, and the biological activities associated with this class of compounds.

Chemical Properties of Analogous Compounds

To understand the chemical properties of the target compound, we can analyze data from its close structural analogues. The following table summarizes the key chemical identifiers and properties of related fluorinated and methoxy-substituted propiophenones.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(3-Fluoro-4-methoxyphenyl)propan-1-one 1-(3-Fluoro-4-methoxyphenyl)propan-1-one586-22-1C₁₀H₁₁FO₂182.19
3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one898776-40-4C₁₆H₁₄F₂O₂276.28
Propiophenone 1-Phenylpropan-1-one93-55-0C₉H₁₀O134.18

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues can be approached through several established synthetic methodologies. The most common routes involve Friedel-Crafts acylation or the oxidation of a corresponding secondary alcohol. An alternative pathway for related structures involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by reduction.

General Synthesis Workflow

A typical workflow for the synthesis and purification of propiophenone derivatives is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials (e.g., Fluorobenzene derivative, 3-(4-methoxyphenyl)propionyl chloride) reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->reaction quench Reaction Quenching (e.g., Ice water/HCl) reaction->quench extraction Organic Extraction (e.g., Dichloromethane) quench->extraction wash Washing (e.g., Brine) extraction->wash drying Drying (e.g., Anhydrous Na₂SO₄) wash->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization final_product Pure Product characterization->final_product

Caption: General workflow for the synthesis of propiophenone derivatives.

Representative Experimental Protocol: Claisen-Schmidt Condensation for a Chalcone Analogue

The synthesis of chalcones, which are α,β-unsaturated ketones and precursors to propiophenones (via reduction of the double bond), is often achieved through the Claisen-Schmidt condensation.

Reaction: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.[1][2]

Materials:

  • 4-fluoro-benzaldehyde

  • 4-methoxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 4-fluoro-benzaldehyde (1 equivalent) and 4-methoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide with stirring.

  • Continue stirring at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

Spectral Data of an Analogous Compound

The structural elucidation of synthetic compounds relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for a close analogue, 1-(3-fluoro-4-methoxyphenyl)propan-1-one .

Spectroscopic TechniqueKey Expected Features
¹H NMR Signals for the aromatic protons, with splitting patterns influenced by the fluorine and methoxy substituents. A quartet and a triplet corresponding to the ethyl ketone group. A singlet for the methoxy protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), the methylene and methyl carbons of the ethyl group, and the methoxy carbon.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Propiophenone derivatives, particularly those with structural similarities to cathinones, have been shown to interact with monoamine transporters. These transporters (for dopamine, norepinephrine, and serotonin) are responsible for the reuptake of neurotransmitters from the synaptic cleft. By inhibiting this reuptake or promoting neurotransmitter release, these compounds can significantly increase the concentration of monoamines in the synapse, leading to various neuropharmacological effects.[3][4][5]

The introduction of fluorine can enhance the metabolic stability and binding affinity of these molecules to their biological targets. Chalcone derivatives, which are structurally related to propiophenones, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2]

Proposed Mechanism of Action on Monoamine Transporters

The diagram below illustrates the general mechanism by which propiophenone-like compounds can modulate monoaminergic neurotransmission.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron vesicle Vesicles with Neurotransmitters neurotransmitter Neurotransmitters vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter->transporter Reuptake receptor Receptors neurotransmitter->receptor Binding compound Propiophenone Derivative compound->transporter Blockade

Caption: Interaction with monoamine transporters.

Conclusion

While direct experimental data on this compound is scarce, analysis of its close analogues provides valuable insights into its likely chemical and physical properties, potential synthetic strategies, and plausible biological activities. The presence of both a fluorine atom and a methoxyphenyl group suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research is warranted to synthesize this specific molecule and evaluate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of this and related fluorinated propiophenone derivatives.

References

Spectroscopic and Synthetic Profile of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from analogous compounds and established chemical principles to serve as a valuable resource for researchers interested in its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic trends.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80 - 7.70m2HAr-H (ortho to C=O, on fluoro-substituted ring)
~7.50 - 7.40m1HAr-H (para to C=O, on fluoro-substituted ring)
~7.25 - 7.15m1HAr-H (ortho to F, on fluoro-substituted ring)
~7.15d, J ≈ 8.5 Hz2HAr-H (ortho to OCH₃)
~6.85d, J ≈ 8.5 Hz2HAr-H (meta to OCH₃)
~3.80s3H-OCH
~3.30t, J ≈ 7.5 Hz2H-C(=O)CH ₂-
~3.05t, J ≈ 7.5 Hz2H-CH₂-Ar
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~197.0C =O
~163.0 (d, ¹JCF ≈ 250 Hz)C -F
~158.5C -OCH₃
~138.0 (d, ³JCF ≈ 7 Hz)Quaternary C (ipso to C=O)
~133.0Quaternary C (ipso to CH₂CH₂C=O)
~131.0 (d, ³JCF ≈ 8 Hz)Ar-C H
~129.5Ar-C H
~124.0 (d, ⁴JCF ≈ 3 Hz)Ar-C H
~120.5 (d, ²JCF ≈ 22 Hz)Ar-C H
~114.5 (d, ²JCF ≈ 21 Hz)Ar-C H
~114.0Ar-C H
~55.3-OC H₃
~39.0-C(=O)C H₂-
~30.0-C H₂-Ar
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodPredicted Values
IR (Infrared) Spectroscopy ~1690 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1220 cm⁻¹ (C-F stretch)
Mass Spectrometry (MS) Predicted [M]⁺: 258.1056 g/mol . Key fragmentation peaks would likely correspond to the loss of the methoxyphenyl group and fragments of the fluorinated aromatic ring.

Proposed Synthetic Protocols

The synthesis of this compound can be envisioned through two primary and reliable synthetic strategies: Friedel-Crafts acylation and a Michael addition approach.

Method 1: Friedel-Crafts Acylation

This is a classic method for the formation of aryl ketones.

Reaction: 3-Fluorophenol would first be protected, and then reacted with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step-by-step Protocol:

  • Preparation of 3-(4-methoxyphenyl)propanoic acid: This can be synthesized from 4-methoxyphenylacetonitrile via hydrolysis or from 4-methoxycinnamic acid via reduction.

  • Synthesis of 3-(4-methoxyphenyl)propanoyl chloride: React 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation:

    • To a solution of 1-fluoro-3-methoxybenzene (as a surrogate for protected 3-fluorophenol) in a dry, inert solvent (e.g., dichloromethane), add AlCl₃ at 0 °C.

    • Slowly add the 3-(4-methoxyphenyl)propanoyl chloride to the mixture.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Method 2: Michael Addition

This approach involves the conjugate addition of a Grignard reagent to a fluorinated chalcone derivative.

Reaction: A suitable organometallic reagent derived from a methoxyphenyl halide would be added to 1-(3-fluorophenyl)prop-2-en-1-one (a fluorinated chalcone).

Step-by-step Protocol:

  • Synthesis of 1-(3-fluorophenyl)ethan-1-one: This can be achieved via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.

  • Synthesis of 1-(3-fluorophenyl)prop-2-en-1-one (Chalcone): React 1-(3-fluorophenyl)ethan-1-one with formaldehyde in a Claisen-Schmidt condensation.

  • Michael Addition:

    • Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in dry THF.

    • Add the chalcone derivative to the Grignard reagent at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, wash, dry, and purify.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflow and the logical flow of spectroscopic analysis.

Synthesis_Workflow cluster_friedel_crafts Method 1: Friedel-Crafts Acylation cluster_michael_addition Method 2: Michael Addition 3-Fluorophenol 3-Fluorophenol FC_Reaction Friedel-Crafts Acylation 3-Fluorophenol->FC_Reaction 3-(4-methoxyphenyl)propanoyl chloride 3-(4-methoxyphenyl)propanoyl chloride 3-(4-methoxyphenyl)propanoyl chloride->FC_Reaction AlCl3 AlCl3 AlCl3->FC_Reaction 3FMP 3'-Fluoro-3-(4-methoxyphenyl) propiophenone FC_Reaction->3FMP 4-Bromoanisole 4-Bromoanisole Grignard Grignard Formation 4-Bromoanisole->Grignard Mg Mg Mg->Grignard MA_Reaction Michael Addition Grignard->MA_Reaction Chalcone 1-(3-fluorophenyl) prop-2-en-1-one Chalcone->MA_Reaction 3FMP2 3'-Fluoro-3-(4-methoxyphenyl) propiophenone MA_Reaction->3FMP2

Caption: Proposed synthetic routes to this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Characterization Synthesized_Compound Purified this compound NMR NMR Spectroscopy Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS 1H_NMR ¹H NMR Data NMR->1H_NMR 13C_NMR ¹³C NMR Data NMR->13C_NMR IR_Data Vibrational Modes IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structural_Elucidation Structural Elucidation and Confirmation 1H_NMR->Structural_Elucidation 13C_NMR->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Workflow for the spectroscopic analysis of the target compound.

A Technical Guide to the Mass Spectrometry Analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a substituted aromatic ketone. Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis of its fragmentation patterns based on established principles of mass spectrometry and data from structurally related compounds. Detailed, generalized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to guide researchers in the analysis of this and similar small molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways common to aromatic ketones, including alpha-cleavage and rearrangements. The molecular formula for this compound is C₁₆H₁₅FO₂, with a monoisotopic mass of approximately 274.10 g/mol . The molecular ion peak ([M]⁺˙) would therefore be observed at m/z 274.

The primary fragmentation of propiophenone and its derivatives typically occurs via α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[1] For aromatic ketones, this often leads to the formation of a stable acylium ion.[1]

Predicted Major Fragmentation Pathways:

  • α-Cleavage (Path A): Loss of the 4-methoxybenzyl radical (•CH₂C₆H₄OCH₃) to form the 3-fluorobenzoyl cation.

  • α-Cleavage (Path B): Loss of the 3-fluorobenzoyl radical (•COC₆H₄F) to form the 4-methoxybenzyl cation.

  • McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the propiophenone backbone are possible.

  • Further Fragmentation: The initial fragment ions can undergo further dissociation, such as the loss of carbon monoxide (CO) from acylium ions.

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and a plausible relative abundance. This data is predictive and should be confirmed by experimental analysis.

Predicted Fragment IonStructurem/z (Predicted)Relative Abundance (Predicted)Fragmentation Pathway
[C₁₆H₁₅FO₂]⁺˙Molecular Ion274ModerateIonization
[C₇H₄FO]⁺3-Fluorobenzoyl cation123High (Potential Base Peak)α-Cleavage (Path A)
[C₈H₉O]⁺4-Methoxybenzyl cation121Highα-Cleavage (Path B)
[C₆H₄F]⁺3-Fluorophenyl cation95ModerateLoss of CO from [C₇H₄FO]⁺
[C₇H₇]⁺Tropylium ion91ModerateRearrangement of [C₈H₉O]⁺

Experimental Protocols for Mass Spectrometry Analysis

A robust and reliable method for the analysis of this compound can be developed using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable if the compound is thermally stable and sufficiently volatile.

a) Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.[2]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL glass autosampler vial.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: HP-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is preferred for its broad applicability to a wide range of small molecules.

a) Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to create working solutions in the range of 0.1-10 µg/mL.

  • Filter the final solutions through a 0.22 µm syringe filter.

  • Transfer to autosampler vials.

b) Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent).

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).[3]

  • Column: ZORBAX Eclipse Plus C18 (or similar reversed-phase column), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[4]

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V.

  • Mass Range: m/z 50-500.

Visualized Logical and Experimental Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_further Further Fragmentation M This compound [M]⁺˙ m/z = 274 F1 3-Fluorobenzoyl cation [C₇H₄FO]⁺ m/z = 123 M->F1 - •CH₂C₆H₄OCH₃ F2 4-Methoxybenzyl cation [C₈H₉O]⁺ m/z = 121 M->F2 - •COC₆H₄F F3 3-Fluorophenyl cation [C₆H₄F]⁺ m/z = 95 F1->F3 - CO F4 Tropylium ion [C₇H₇]⁺ m/z = 91 F2->F4 - CH₂O (rearrangement) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing arrow arrow A Weigh Compound B Dissolve in Appropriate Solvent (e.g., MeOH, ACN, DCM) A->B C Filter Solution (0.22 µm) B->C D Transfer to Autosampler Vial C->D E Inject into LC-MS or GC-MS System D->E F Separation (Chromatography) E->F G Ionization (e.g., ESI, EI) F->G H Mass Analysis (m/z Detection) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum for Peak of Interest I->J K Identify Molecular Ion & Fragment Ions J->K L Propose Fragmentation Pathway K->L

References

A Comprehensive Guide to the Synthesis of Fluoropropiophenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of synthetic methodologies, experimental protocols, and comparative data for the preparation of 2'-, 3'-, and 4-fluoropropiophenones, key intermediates in pharmaceutical and materials science.

Fluoropropiophenones are a critical class of organic compounds widely utilized as building blocks in the synthesis of a variety of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final products, making the efficient and selective synthesis of these intermediates a topic of considerable interest. This technical guide provides a comprehensive review of the primary synthetic routes to 2'-, 3'-, and 4-fluoropropiophenone, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones, including fluoropropiophenones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The choice of solvent, temperature, and stoichiometry of the Lewis acid are critical parameters that can influence the yield and regioselectivity of the reaction.

Friedel_Crafts_Acylation Friedel-Crafts Acylation of Fluorobenzene Fluorobenzene Fluorobenzene Intermediate Sigma Complex (Resonance Stabilized) Fluorobenzene->Intermediate + Acylium Ion PropanoylChloride Propanoyl Chloride AcyliumIon Acylium Ion (Electrophile) PropanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->Intermediate Product Fluoropropiophenone Intermediate->Product - H⁺ AlCl4_minus [AlCl₄]⁻ HCl HCl AlCl4_minus->HCl + H⁺

Caption: General mechanism of the Friedel-Crafts acylation for the synthesis of fluoropropiophenones.

Experimental Protocol: Synthesis of 4-Fluoropropiophenone via Friedel-Crafts Acylation

This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of 4-fluoropropiophenone.

  • Materials: Fluorobenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.0 eq) to the suspension with vigorous stirring.

    • After the addition is complete, add fluorobenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5][6]

Reactant/ReagentMolar RatioNotes
Fluorobenzene1.2 eqCan act as both reactant and solvent in some cases.
Propanoyl Chloride1.0 eqThe limiting reagent.
Aluminum Chloride1.1 eqA slight excess is used to ensure complete reaction.

Table 1: Stoichiometry for the Friedel-Crafts Acylation of Fluorobenzene.

Grignard Reaction: A Versatile Carbon-Carbon Bond Formation Strategy

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[7][8] The synthesis of fluoropropiophenones via a Grignard reaction typically involves the reaction of a fluorophenylmagnesium halide with a suitable propanoyl electrophile, such as propanal or propanoyl chloride.[9][10]

The successful preparation of the Grignard reagent is crucial and requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[11][12]

Grignard_Synthesis Grignard Synthesis of Fluoropropiophenone FluoroarylHalide Fluoroaryl Halide GrignardReagent Fluorophenylmagnesium Halide FluoroarylHalide->GrignardReagent + Mg / Dry Ether Mg Mg Mg->GrignardReagent Intermediate Alkoxide Intermediate GrignardReagent->Intermediate + Electrophile Electrophile Propanal or Propanoyl Chloride Electrophile->Intermediate Product Fluoropropiophenone Intermediate->Product Workup Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: General pathway for the Grignard synthesis of fluoropropiophenones.

Experimental Protocol: Synthesis of 2-Fluoropropiophenone via Grignard Reaction

This protocol outlines the synthesis of 2-fluoropropiophenone using a Grignard reagent.

  • Materials: 2-Bromofluorobenzene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (for initiation), propanal, hydrochloric acid (HCl), water, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

      • Add a small crystal of iodine.

      • Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is often initiated by gentle heating.

      • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromofluorobenzene solution at a rate that maintains a steady reflux.

      • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Propanal:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.

      • After the addition, allow the mixture to stir at room temperature for 1 hour.

    • Work-up and Purification:

      • Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

      • Separate the ether layer, and extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure.

      • The resulting secondary alcohol is then oxidized to the corresponding ketone (2-fluoropropiophenone) using an appropriate oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

      • The final product is purified by column chromatography or distillation.[5][6]

Suzuki Cross-Coupling: A Modern and Versatile Method

The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and related compounds.[13] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[14][15][16] For the synthesis of fluoropropiophenones, this could involve the coupling of a fluorophenylboronic acid with propanoyl chloride.

The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

Suzuki_Coupling Suzuki Cross-Coupling for Fluoropropiophenone Synthesis FluorophenylboronicAcid Fluorophenylboronic Acid Product Fluoropropiophenone FluorophenylboronicAcid->Product PropanoylChloride Propanoyl Chloride PropanoylChloride->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Product Side_Products Side Products

Caption: General scheme of the Suzuki cross-coupling for synthesizing fluoropropiophenones.

Experimental Protocol: Synthesis of 3-Fluoropropiophenone via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling to synthesize 3-fluoropropiophenone.

  • Materials: 3-Fluorophenylboronic acid, propanoyl chloride, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent (e.g., toluene, dioxane, or DMF), water.

  • Procedure:

    • In a Schlenk flask, combine 3-fluorophenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent, followed by propanoyl chloride (1.0 eq).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5][6]

ComponentRoleExamples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction mediumToluene, Dioxane, DMF, Water

Table 2: Key components in the Suzuki Cross-Coupling Reaction.

Asymmetric Synthesis: Accessing Chiral Fluoropropiophenones

The synthesis of enantiomerically enriched fluoropropiophenones is of significant importance, as the stereochemistry of a molecule can dramatically affect its biological activity. Several asymmetric methods have been developed to access these chiral building blocks, including asymmetric hydrogenation and nucleophilic fluorination.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketone precursors (fluorochalcones) using chiral catalysts is a powerful method to introduce a stereocenter.[17][18][19] Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium with chiral phosphine ligands, are commonly employed.[20]

Asymmetric_Hydrogenation Asymmetric Hydrogenation of a Fluorochalcone Fluorochalcone Fluorochalcone (α,β-unsaturated ketone) Product Chiral Fluoropropiophenone Fluorochalcone->Product H2 H₂ H2->Product Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->Product Enantioselective Reduction

References

Propiophenone Derivatives: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action for various propiophenone derivatives, focusing on their therapeutic potential as central muscle relaxants, antidiabetic, anticancer, and anticonvulsant agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic capabilities of this important class of molecules.

Central Muscle Relaxant and Anticonvulsant Mechanisms

A prominent propiophenone derivative, eperisone hydrochloride, exemplifies the class's potential in treating conditions associated with muscle spasticity and seizures. Its mechanism is multifaceted, targeting the central nervous system to alleviate symptoms.[1][2]

Eperisone primarily acts by inhibiting mono- and polysynaptic reflexes within the spinal cord, which reduces the hyperexcitability of motor neurons.[1] This action is complemented by its ability to enhance the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Furthermore, eperisone blocks voltage-gated sodium and calcium channels, further dampening neuronal excitability.[3]

Beyond its direct neuronal effects, eperisone also exhibits vasodilatory properties, improving blood flow to skeletal muscles.[4] A novel aspect of its mechanism is the antagonism of the P2X7 receptor, which may contribute to its analgesic effects.[5]

The anticonvulsant properties of some propiophenone derivatives are evaluated using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical screening method to identify compounds with potential anticonvulsant activity, particularly against generalized tonic-clonic seizures.[6]

  • Animal Model: Typically, adult male mice or rats are used.

  • Stimulation: A high-frequency alternating electrical current is applied via corneal or auricular electrodes. The stimulus parameters (e.g., current intensity, duration, frequency) are standardized to induce a maximal tonic seizure, characterized by a tonic hindlimb extension.

  • Drug Administration: The test compound is administered intraperitoneally or orally at various doses and at a specific time point before the electrical stimulation.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of a compound to prevent this phase is indicative of its anticonvulsant efficacy.

  • Data Analysis: The dose at which the compound protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated to quantify its potency.

MES_Test_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Drug_Admin Administer Propiophenone Derivative or Vehicle Animal_Model->Drug_Admin Stimulation Apply Electrical Stimulus (Maximal Electroshock) Drug_Admin->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Record Presence or Absence of Seizure Observation->Endpoint ED50 Calculate ED50 Endpoint->ED50

Antidiabetic Mechanisms

Certain propiophenone derivatives have demonstrated promising antidiabetic activity through the inhibition of two key enzymes: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

PTP1B Inhibition

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition leads to enhanced insulin sensitivity. Several propiophenone derivatives have been identified as inhibitors of this enzyme.[7]

Experimental Protocol: PTP1B Inhibition Assay

A common method to assess PTP1B inhibition is a colorimetric assay using a synthetic substrate.[8]

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, buffer solution (e.g., HEPES or MES buffer), and the test propiophenone derivative.

  • Procedure:

    • The test compound is pre-incubated with PTP1B in the buffer.

    • The enzymatic reaction is initiated by the addition of pNPP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped by adding a strong base (e.g., NaOH).

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates pIR->IR dephosphorylates Signaling Downstream Insulin Signaling pIR->Signaling activates PTP1B PTP1B Propiophenone Propiophenone Derivative Propiophenone->PTP1B inhibits Glucose_Uptake Increased Glucose Uptake Signaling->Glucose_Uptake leads to

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[9] By inhibiting this enzyme, propiophenone derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[10]

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of propiophenone derivatives against α-glucosidase can be determined using a chromogenic substrate.[11][12]

  • Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer, and the test compound.

  • Procedure:

    • The test compound is mixed with the α-glucosidase solution in the phosphate buffer and incubated.

    • The substrate, pNPG, is added to start the reaction.

    • The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of sodium carbonate.

    • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percent inhibition is calculated, and the IC50 value is determined to assess the inhibitory potency of the compound.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (in Small Intestine) Monosaccharides Monosaccharides (e.g., Glucose) Carbohydrates->Monosaccharides hydrolyzed by Alpha_Glucosidase α-Glucosidase Absorption Glucose Absorption (into Bloodstream) Monosaccharides->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia leads to Propiophenone Propiophenone Derivative Propiophenone->Alpha_Glucosidase inhibits

Anticancer Mechanisms

Several studies have highlighted the potential of propiophenone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer).[13] While the precise signaling pathways are still under investigation, the primary mechanism appears to involve the induction of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the propiophenone derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated to determine its cytotoxic potency.[15]

Quantitative Data: Anticancer Activity

Compound ClassCell LineIC50 (µM)Reference
Glycyrrhetic acid derivativesHeLa11.4 ± 0.2[14]
Genipin derivativesHeLa419 ± 27.25[15]
Chalcone derivativeHCT1160.59[16]
Chalcone derivativeHT290.35[16]
Chrysin derivativesVarious1.56 - 33.5[17]

Anticancer_Mechanism_Workflow Propiophenone Propiophenone Derivative Cancer_Cell Cancer Cell (e.g., HeLa) Propiophenone->Cancer_Cell targets Cell_Death_Pathway Induction of Cell Death Pathways (e.g., Apoptosis) Cancer_Cell->Cell_Death_Pathway triggers Cytotoxicity Cytotoxicity & Inhibition of Proliferation Cell_Death_Pathway->Cytotoxicity results in

Conclusion

Propiophenone derivatives exhibit a remarkable diversity of pharmacological activities, with mechanisms of action spanning the central nervous system, metabolic pathways, and cancer cell biology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of structure-activity relationships and the elucidation of specific molecular targets will undoubtedly unlock the full therapeutic potential of this versatile class of compounds.

References

An In-depth Technical Guide to the Solubility of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-3-(4-methoxyphenyl)propiophenone is a ketone derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in these fields. Solubility dictates the choice of solvents for reaction media, crystallization, extraction, and chromatographic separation. This guide provides a comprehensive overview of the solubility characteristics of this compound, including methodologies for its determination and the key factors influencing it.

Data Presentation: Solubility in Common Organic Solvents

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CNotes
Non-Polar Solvents
HexaneC₆H₁₄0.1Data Not Available
TolueneC₇H₈2.4Data Not Available
Diethyl Ether(C₂H₅)₂O2.8Data Not Available
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂3.1Data Not Available
Acetone(CH₃)₂CO5.1Data Not Available
Ethyl AcetateC₄H₈O₂4.4Data Not Available
Tetrahydrofuran (THF)C₄H₈O4.0Data Not Available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Data Not Available
Polar Protic Solvents
MethanolCH₃OH5.1Data Not Available
EthanolC₂H₅OH4.3Data Not Available
IsopropanolC₃H₈O3.9Data Not Available

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility.[1] The molecular structure of this compound, featuring both non-polar aromatic rings and polar carbonyl and ether functional groups, suggests a nuanced solubility profile.

Solubility Solubility Solute_Properties Solute Properties (this compound) Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties System_Conditions System Conditions Solubility->System_Conditions Polarity_Solute Polarity (Dipole Moment) Solute_Properties->Polarity_Solute H_Bonding_Solute Hydrogen Bonding Capacity (Acceptor: C=O, -O-) Solute_Properties->H_Bonding_Solute Size_Shape Molecular Size & Shape Solute_Properties->Size_Shape Polarity_Solvent Polarity (Polar vs. Non-polar) Solvent_Properties->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding Capacity (Donor/Acceptor) Solvent_Properties->H_Bonding_Solvent Temperature Temperature System_Conditions->Temperature Pressure Pressure (Primarily for gaseous solutes) System_Conditions->Pressure Start Start Add_Excess Add excess solute to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h in a shaker bath) Add_Excess->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Withdraw and filter a known volume of the supernatant Settle->Filter Weigh_Aliquot Transfer supernatant to a pre-weighed dish and weigh Filter->Weigh_Aliquot Evaporate Evaporate solvent to dryness (e.g., in a vacuum oven) Weigh_Aliquot->Evaporate Weigh_Residue Weigh the dish with the dry residue to a constant weight Evaporate->Weigh_Residue Calculate Calculate solubility (mass of residue / volume of supernatant) Weigh_Residue->Calculate End End Calculate->End

References

The Discovery and Therapeutic Potential of Fluorinated Chalcone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, have long been recognized for their diverse pharmacological properties. The strategic incorporation of fluorine atoms into the chalcone scaffold has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorinated chalcone analogues. It delves into their mechanisms of action, highlighting key signaling pathways, and presents a compilation of their quantitative biological activity data. Detailed experimental protocols for their synthesis and evaluation are also provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Advent of Fluorinated Chalcones

Chalcones are naturally occurring open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They serve as biosynthetic precursors for all flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The introduction of fluorine, a highly electronegative and relatively small atom, into the chalcone structure can significantly modulate its physicochemical and biological properties. Fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often leading to compounds with superior potency and a more favorable pharmacokinetic profile. This has spurred considerable interest in the synthesis and evaluation of fluorinated chalcone analogues as potential therapeutic agents for a variety of diseases.

Synthesis of Fluorinated Chalcone Analogues

The primary and most widely employed method for the synthesis of fluorinated chalcone analogues is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation reaction involves the reaction of a substituted acetophenone with a substituted benzaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Fluorinated Acetophenone D Claisen-Schmidt Condensation A->D B Substituted Benzaldehyde B->D C Base Catalyst (e.g., KOH, NaOH) in Solvent (e.g., Ethanol) C->D E Neutralization (e.g., HCl) D->E Reaction Mixture F Filtration E->F G Recrystallization F->G Crude Product H Fluorinated Chalcone Analogue G->H

Caption: General workflow for the synthesis of fluorinated chalcone analogues.

Detailed Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes a typical Claisen-Schmidt condensation for the synthesis of a fluorinated chalcone.

Materials:

  • 4-hydroxyacetophenone

  • 4-fluorobenzaldehyde

  • Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or a strong base like NaOH or KOH

  • Hydrochloric acid (HCl) for neutralization if a base is used

  • Deionized water

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol.

  • Add a catalytic amount of thionyl chloride (or a strong base solution, e.g., 50% KOH in water) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if a base was used, neutralize the mixture with dilute HCl until it reaches a neutral pH.

  • The precipitated crude product is then collected by vacuum filtration and washed with cold deionized water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

  • The final product is dried under vacuum.

Biological Activities and Quantitative Data

Fluorinated chalcone analogues have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, primarily reporting the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Anticancer Activity

Fluorinated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Some analogues have also been identified as potent tubulin polymerization inhibitors.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
FC-1 HeLa (Cervical Cancer)0.025
U937 (Leukemia)0.025
A549 (Lung Cancer)0.031
MCF-7 (Breast Cancer)0.202
FC-2 HepG2 (Liver Cancer)67.51
FC-3 BxPC-3 (Pancreatic Cancer)18.67
BT-20 (Breast Cancer)26.43
FC-4 Gastric Cancer Cells3.57 - 5.61
Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Compound IDAssayInhibition (%)IC₅₀Reference
FCD Cotton pellet-induced granuloma in ratsComparable to dexamethasone-
FC-5 Nitric Oxide Production-30 nM
Antimicrobial Activity

Fluorinated chalcones have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
FC-6 Methicillin-resistant S. aureus2825
E. coli2550
FC-7 C. albicans-15.6
FC-8 S. aureus-7.81

Signaling Pathways and Mechanisms of Action

The diverse biological activities of fluorinated chalcones stem from their ability to modulate multiple cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogues.

Inhibition of Tubulin Polymerization

Certain α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Inhibition cluster_pathway Mechanism of Tubulin Polymerization Inhibition Chalcone α-Fluorinated Chalcone Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to Microtubule Microtubule Polymerization Chalcone->Microtubule Inhibits Tubulin->Microtubule Essential for Disruption Disruption of Microtubule Dynamics Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by α-fluorinated chalcones.

Modulation of Inflammatory Pathways

Fluorinated chalcones exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Fluorinated chalcones can inhibit this pathway at various levels, leading to a reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Genes Activates Transcription Chalcone Fluorinated Chalcone Chalcone->IKK Inhibits Chalcone->NFkB Inhibits Translocation

Caption: Modulation of the NF-κB signaling pathway by fluorinated chalcones.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Fluorinated chalcone analogues

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the fluorinated chalcone analogues (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • Fluorinated chalcone analogues

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the fluorinated chalcone analogues in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum and no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Fluorinated chalcone analogues represent a promising class of compounds with significant therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases. The introduction of fluorine has proven to be a valuable strategy for enhancing their biological activity and drug-like properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting area. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, a deeper investigation into their mechanisms of action, and comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The continued development of fluorinated chalcones holds the promise of delivering novel and effective treatments for various unmet medical needs.

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a valuable propiophenone derivative for research and development in medicinal chemistry and materials science. The synthesis is based on a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation.

Introduction

This compound is an aryl ketone containing both a fluorine atom and a methoxy group. These functional groups are of significant interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxyphenyl moiety is a common feature in many biologically active compounds. The described synthetic route is a reliable method for producing this compound in a laboratory setting. The overall synthesis involves two primary stages: the preparation of the acylating agent, 3-(4-methoxyphenyl)propionyl chloride, followed by the Friedel-Crafts acylation of fluorobenzene.[2][3][4]

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

  • Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride from 3-(4-methoxyphenyl)propionic acid and thionyl chloride.

  • Step 2: Friedel-Crafts acylation of fluorobenzene with the synthesized 3-(4-methoxyphenyl)propionyl chloride using aluminum chloride as a Lewis acid catalyst.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.[5]

Materials and Equipment:

  • 3-(4-methoxyphenyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) as a solvent (optional)

  • Round-bottom flask with a reflux condenser and a gas outlet/trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propionic acid.

  • Under a fume hood, slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the flask. The reaction can be performed neat or with a small amount of an anhydrous solvent like DCM.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(4-methoxyphenyl)propionyl chloride is a liquid and can be used directly in the next step without further purification.

Quantitative Data for Step 1:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equivalents
3-(4-methoxyphenyl)propionic acid180.2018.020.101.0
Thionyl chloride (SOCl₂)118.9723.790.202.0
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol describes the electrophilic aromatic substitution reaction between fluorobenzene and 3-(4-methoxyphenyl)propionyl chloride, catalyzed by aluminum chloride.[2][3][6]

Materials and Equipment:

  • 3-(4-methoxyphenyl)propionyl chloride (from Step 1)

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-(4-methoxyphenyl)propionyl chloride in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. An acylium ion intermediate will form.[3]

  • After the addition is complete, add fluorobenzene dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data for Step 2:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equivalents
3-(4-methoxyphenyl)propionyl chloride198.6519.870.101.0
Fluorobenzene96.1014.420.151.5
Anhydrous Aluminum Chloride (AlCl₃)133.3414.670.111.1
Product: this compound258.29~20.66~0.08(Expected Yield: ~80%)

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation start1 Mix 3-(4-methoxyphenyl)propionic acid and Thionyl Chloride reflux Heat to reflux for 2-3 hours start1->reflux evaporate Remove excess Thionyl Chloride via rotary evaporation reflux->evaporate product1 Crude 3-(4-methoxyphenyl)propionyl chloride evaporate->product1 add_acyl Add 3-(4-methoxyphenyl)propionyl chloride solution product1->add_acyl Use directly start2 Prepare AlCl3 suspension in DCM at 0°C start2->add_acyl add_fluoro Add Fluorobenzene add_acyl->add_fluoro react Stir at room temperature for 2-4 hours add_fluoro->react quench Quench with ice and HCl react->quench extract Workup and Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product2 This compound purify->product2

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_acylium Acylium Ion Formation cluster_eas Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylCl R-CO-Cl Complex R-CO-Cl+−AlCl3 AcylCl->Complex + AlCl3 AlCl3 AlCl3 Acylium [R-C≡O]+ (Acylium Ion) Complex->Acylium AlCl4 AlCl4- Complex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) FluoroBenzene Fluorobenzene FluoroBenzene->SigmaComplex + Acylium Ion ProductKetone Aryl Ketone Product SigmaComplex->ProductKetone - H+ H_ion H+ AlCl3_regen AlCl3 H_ion->AlCl3_regen + AlCl4- AlCl4_regen AlCl4- HCl HCl

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

References

Application Notes & Protocols: Grignard Reagent Synthesis of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propiophenone and its derivatives are valuable intermediates in organic synthesis, particularly within the pharmaceutical industry.[1] These aromatic ketones form the structural backbone of various active pharmaceutical ingredients (APIs), including analgesics, anesthetics, and potential antidiabetic agents.[2][3][][5] The Grignard reaction offers a robust and versatile method for synthesizing these compounds by forming a new carbon-carbon bond.[6] This document provides detailed protocols and application notes for the synthesis of propiophenone derivatives using Grignard reagents, tailored for a research and drug development audience.

Core Concepts: The Grignard Reaction for Ketone Synthesis

The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or a nitrile.[6][7] For the synthesis of propiophenone derivatives, a common and effective strategy involves the reaction of a suitable Grignard reagent with a nitrile, such as propionitrile. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form an imine salt intermediate, which is then hydrolyzed to yield the desired ketone.[8]

Reaction Mechanism: Grignard Reagent and Nitrile

The mechanism involves two primary stages: nucleophilic addition and hydrolysis.

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent facilitates the attack of the organic group on the nitrile carbon.

  • Hydrolysis: The resulting magnesium imine salt is treated with an aqueous acid to hydrolyze the imine, yielding the final ketone product.[8]

G Grignard Synthesis of a Ketone from a Nitrile RMgX Grignard Reagent (R-MgX) Intermediate Imine Magnesium Salt RMgX->Intermediate Nucleophilic Attack Nitrile Nitrile (R'-C≡N) Nitrile->Intermediate Ketone Ketone (R-C(=O)-R') Intermediate->Ketone Hydrolysis H3O Acidic Workup (H₃O⁺) H3O->Intermediate

Caption: General mechanism for ketone synthesis via Grignard reaction with a nitrile.

General Experimental Workflow

The synthesis of propiophenone derivatives via Grignard reaction follows a standardized workflow, requiring anhydrous (water-free) conditions due to the high reactivity of the Grignard reagent.[9][10] Any presence of protic solvents like water will quench the reagent, halting the desired reaction.[9]

G General Experimental Workflow for Grignard Synthesis Start Start: Assemble Dry Glassware Prep 1. Grignard Reagent Preparation (e.g., Aryl Halide + Mg in Ether) Start->Prep React 2. Reaction with Substrate (e.g., Propionitrile) Prep->React Quench 3. Reaction Quenching (e.g., Add aq. NH₄Cl or HCl) React->Quench Workup 4. Aqueous Work-up & Extraction (Separate organic and aqueous layers) Quench->Workup Purify 5. Purification (e.g., Distillation or Column Chromatography) Workup->Purify Analyze 6. Product Analysis (NMR, IR, GC-MS) Purify->Analyze End End: Isolated Propiophenone Derivative Analyze->End

Caption: A typical workflow for the synthesis and isolation of propiophenone derivatives.

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 3-Methoxypropiophenone

3-Methoxypropiophenone is a key intermediate in the manufacturing of the analgesic drug tapentadol.[3] A continuous flow process has been shown to significantly improve yield compared to traditional batch synthesis.[3]

Objective: To synthesize 3-methoxypropiophenone via a Grignard reaction with propionitrile in a continuous flow setup.

Reagents:

  • 3-Bromoanisole

  • Magnesium turnings

  • Propionitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl solution for quenching

Methodology:

  • Grignard Formation: A continuously stirred tank reactor (CSTR) is fed with a solution of 3-bromoanisole in anhydrous THF and a suspension of magnesium turnings. The residence time and temperature are optimized to facilitate the continuous generation of 3-methoxyphenylmagnesium bromide.

  • Reaction: The output stream containing the Grignard reagent is fed directly into a second CSTR. A solution of propionitrile in anhydrous THF is simultaneously introduced into this reactor.

  • Quenching and Neutralization: The reaction mixture from the second CSTR flows into a third reactor where it is quenched with a cooled aqueous HCl solution.

  • Phase Separation: The quenched mixture is then passed through a phase separator to isolate the organic layer containing the product.

  • Purification: The organic phase is collected, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-methoxypropiophenone.

Protocol 2: Synthesis of 3'-Methylpropiophenone

This protocol describes the synthesis of 3'-methylpropiophenone starting from m-methyl benzaldehyde (m-tolualdehyde) and an ethyl Grignard reagent, followed by oxidation.[11]

Objective: To synthesize 3'-methylpropiophenone in a two-step process.

Reagents:

  • m-Methyl benzaldehyde

  • Ethylmagnesium bromide (prepared from ethyl bromide and Mg)

  • Anhydrous Tetrahydrofuran (THF)

  • Oxygen (as oxidant)

  • Composite catalyst (nitroxide radicals, inorganic bromide, nitrite)[11]

Methodology:

  • Grignard Addition: A solution of m-methyl benzaldehyde in THF is added dropwise to a cooled (ice-water bath) solution of ethylmagnesium bromide in THF, keeping the temperature below 10°C.[11] After the addition, the reaction is stirred at room temperature.

  • Solvent Recovery: THF is recovered via distillation under reduced pressure.

  • Quenching: The reaction is carefully quenched with an aqueous solution, maintaining a temperature below 10°C, until the pH is neutral.[11] This yields 3'-methyl phenylpropyl alcohol.

  • Oxidation: The intermediate alcohol is then subjected to catalytic oxidation using oxygen as the oxidant in the presence of a specialized composite catalyst to produce 3'-methylpropiophenone.[11] The product is isolated and purified using standard techniques.

Data Presentation: Synthesis of Propiophenone Derivatives

The following table summarizes yields for different propiophenone derivatives synthesized using Grignard-based methods.

Propiophenone DerivativeStarting MaterialsReaction MethodYield (%)Reference
3-Methoxypropiophenone3-Bromoanisole, PropionitrileContinuous Flow84%[3]
3-Methoxypropiophenone3-Bromoanisole, PropionitrileBatch Synthesis50%[3]
3'-Methylpropiophenonem-Methyl benzaldehyde, Ethyl Grignard ReagentTwo-step (Grignard + Oxidation)>90%[11]
PropiophenoneBenzaldehyde, Diazoethane(Non-Grignard for comparison)-[12]
4'-MethylpropiophenoneToluene, Propionyl ChlorideFriedel-Crafts AcylationHigh[13]

Note: Friedel-Crafts and diazoalkane methods are included for comparative context but are not Grignard reactions.

Applications in Drug Development

Propiophenone derivatives are crucial building blocks for a wide range of pharmaceuticals. Their versatile structure allows for further modification to create complex molecules with specific biological activities.

  • CNS Drugs: Propiophenone is a precursor for drugs acting on the central nervous system, such as the antidepressant bupropion and the stimulant cathinone.[2]

  • Analgesics: As noted, 3-methoxypropiophenone is a vital intermediate for the opioid analgesic tapentadol.[3]

  • Local Anesthetics: Certain propiophenone derivatives exhibit local anesthetic properties, with some used in ophthalmology.[]

  • Antidiabetic Agents: Research has explored propiophenone derivatives as potential antihyperglycemic agents, suggesting they may influence sirtuin levels and activity in diabetic models.[5]

  • Other Applications: The propiophenone scaffold is also found in antiarrhythmic agents, muscle relaxants, and appetite suppressants like phenmetrazine.[1][14]

The ability to efficiently synthesize a variety of substituted propiophenones using the Grignard reaction is therefore of high interest to medicinal chemists and process development scientists.

References

Application Notes and Protocols for the Purification of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a key intermediate in various synthetic pathways. The following methods have been compiled to ensure high purity and yield, suitable for downstream applications in research, and drug development.

Introduction

This compound is a propiophenone derivative. The presence of the fluorine atom and the methoxy group can influence its chemical properties and, consequently, the parameters for its effective purification. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines three common and effective purification methods: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification of this compound using different techniques. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical PurityTypical YieldScalePrimary Application
Recrystallization>98%80-95%Milligrams to KilogramsRemoval of major, less soluble impurities
Column Chromatography>99%70-90%Milligrams to GramsSeparation of closely related impurities
Preparative HPLC>99.5%60-85%Micrograms to GramsHigh-purity isolation for analytical standards

Experimental Protocols

Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures. For this compound, ethanol is a commonly effective solvent.

Protocol:

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of 95% ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but result in poor solubility at room temperature.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup with silica gel is effective.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A typical solvent system for chalcone derivatives involves a hexane:ethyl acetate gradient.[1]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure compounds. It is particularly useful for separating complex mixtures or for final polishing steps.

Protocol:

  • Column Selection: A C18 reverse-phase column is a common choice for the purification of moderately polar organic molecules.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, typically acetonitrile (ACN) and water, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape.

  • Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system to determine the appropriate gradient and run time. A typical gradient for chalcones runs from a lower to a higher concentration of acetonitrile in water.[2]

  • Sample Preparation: Dissolve the partially purified or crude compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run: Scale up the injection volume and flow rate for the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, often by lyophilization or rotary evaporation, to yield the highly purified product.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool to Crystallize Dissolve->Cool No insoluble impurities HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude Crude Product Load Load onto Silica Column Crude->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Preparative_HPLC_Workflow Crude Crude or Partially Purified Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution (ACN/Water) Inject->Separate Collect Collect Peak Fraction Separate->Collect RemoveSolvent Remove Solvent (Lyophilization) Collect->RemoveSolvent Pure High-Purity Product RemoveSolvent->Pure

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Notes and Protocols for Anticancer Assays Using 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific anticancer activity data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone has been found in publicly available scientific literature. The following application notes and protocols are based on studies of structurally similar compounds, particularly fluorinated chalcones and molecules containing methoxyphenyl moieties. These should serve as a foundational guide for researchers initiating studies on the potential anticancer effects of this compound.

Introduction

Chalcones and their derivatives have garnered significant interest in oncology for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Structural modifications, such as the introduction of fluorine atoms and methoxy groups, have been shown to enhance the cytotoxic and selective anticancer efficacy of these compounds. This document provides a detailed guide for researchers and drug development professionals on how to assess the anticancer potential of this compound, drawing parallels from established methodologies for analogous compounds.

Potential Anticancer Mechanisms

Based on the activities of structurally related chalcones, this compound may exhibit anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Chalcone derivatives have been shown to activate caspase cascades, leading to apoptosis.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) can prevent cancer cell proliferation.[2]

  • Inhibition of Key Signaling Pathways: Modulation of critical pathways like NF-κB, PI3K/Akt, and MAPK can disrupt tumor growth and metastasis.[1]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro anticancer activity of various compounds structurally related to this compound. This data can serve as a benchmark for evaluating the potency of the target compound.

Compound/Analog NameCancer Cell LineAssay TypeIC50 ValueReference
(E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT116Cytotoxicity4.52 nM--INVALID-LINK--[2]
[3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideHL-60MTT Assay7.5 µg/mL--INVALID-LINK--[3]
[3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideJurkatMTT Assay8.9 µg/mL--INVALID-LINK--[3]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)MTT AssayReduces viability by 19.6% at 100 µM--INVALID-LINK--[4]
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneDalton's Ascites LymphomaIn vivo tumor reductionSignificant reduction at tested doses--INVALID-LINK--[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cells treated with the compound (as in the viability assay)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treating cells with the compound for the desired time, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells once with cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound as desired. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Viable cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Start: Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) cell_cycle->pathway apoptosis->pathway end Conclusion on Anticancer Potential pathway->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bad, activates Bcl-2 Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Compound This compound (Putative Inhibitor) Compound->PI3K Inhibits Compound->Akt Inhibits

References

The Potential of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on 3'-Fluoro-3-(4-methoxyphenyl)propiophenone is not extensively documented in publicly available scientific literature, its structural features—a fluorinated phenyl ring, a propiophenone core, and a methoxyphenyl group—suggest significant potential for applications in medicinal chemistry. The strategic incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4][5] This document provides a detailed overview of the potential applications, hypothetical experimental protocols, and relevant signaling pathways based on the activities of structurally similar compounds.

Rationale for Application in Medicinal Chemistry

The propiophenone scaffold is a versatile starting point for the development of various therapeutic agents. The introduction of a fluorine atom at the 3'-position of the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. The 4-methoxyphenyl group is also a common feature in many biologically active molecules, contributing to receptor interactions and influencing solubility.

Based on analogous structures, this compound and its derivatives could be investigated for a range of therapeutic areas, including:

  • Anticancer Agents: Phenylpropiophenone derivatives have been explored for their potential as anticancer agents.[6] The structural similarity to chalcones, which are known for their diverse pharmacological activities including anticancer effects, further supports this potential.[7][8]

  • Neuroprotective Agents: The core structure is present in compounds with neuroprotective properties.

  • Anti-inflammatory Agents: Chalcones and related flavonoids, which share the phenylpropiophenone backbone, have demonstrated anti-inflammatory activity.[9]

  • Antimicrobial Agents: Fluorinated compounds are common in antimicrobial drug discovery.[10]

Hypothetical Synthesis and Characterization

A general synthetic approach for this compound could involve a Friedel-Crafts acylation or a related coupling reaction. The following is a plausible synthetic protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Fluoro-3-iodobenzene

  • 4-Methoxyphenylpropene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1-fluoro-3-iodobenzene (1.0 eq) and 4-methoxyphenylpropene (1.2 eq) in toluene, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and NEt₃ (2.0 eq).

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Evaluation Protocols

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC-3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Data Presentation

The quantitative data from the MTT assay can be summarized in a table for easy comparison.

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Hypothetical ValueHypothetical Value
HeLaHypothetical ValueHypothetical Value
PC-3Hypothetical ValueHypothetical Value

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through various signaling pathways. A plausible mechanism could involve the induction of apoptosis.

apoptosis_pathway 3FMPP This compound Cancer_Cell Cancer Cell 3FMPP->Cancer_Cell Enters cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces mitochondrial stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Releases Cytochrome c to activate Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes drug_discovery_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Optimization Synthesis Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Hit_Identification->Apoptosis_Assay Active Hit Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins Cell_Cycle->Western_Blot SAR_Studies Structure-Activity Relationship (SAR) Western_Blot->SAR_Studies ADMET_Prediction In Silico ADMET Prediction SAR_Studies->ADMET_Prediction

References

Application Notes & Protocols: 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a key intermediate in the synthesis of novel drug candidates. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of lead compounds, making this intermediate a valuable building block in medicinal chemistry.

Introduction

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. This compound serves as a versatile precursor for the synthesis of various scaffolds, particularly fluorinated chalcones and flavonoids, which have shown promise in a range of therapeutic areas including oncology, inflammation, and neurodegenerative diseases.

Applications in Drug Discovery

This compound is a critical intermediate for the synthesis of compounds with potential therapeutic applications. Its primary utility lies in its conversion to fluorinated chalcones and flavonoids, which have been investigated for a variety of biological activities.

  • Anticancer Agents: Chalcones and flavonoids are known to exhibit cytotoxic effects against various cancer cell lines. The fluorine substituent can enhance these properties, leading to more potent and selective anticancer agents.[1][2][3]

  • Anti-inflammatory Drugs: Many flavonoids and chalcones interfere with inflammatory pathways. Fluorination can improve the potency of these compounds as inhibitors of key inflammatory mediators.[2][3][4]

  • Neuroprotective Agents: The ability of fluorine to increase lipophilicity can aid in blood-brain barrier penetration, making derivatives of this intermediate promising candidates for central nervous system (CNS) disorders.[5][6][7]

  • Enzyme Inhibitors: The electron-withdrawing nature of fluorine can influence the binding of small molecules to enzyme active sites, leading to the development of potent and selective enzyme inhibitors.[1][4]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with 3-(4-methoxyphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 1-Fluoro-3-methoxybenzene R1 Friedel-Crafts Acylation A->R1 B 3-(4-Methoxyphenyl)propionyl chloride B->R1 C Aluminum Chloride (AlCl3) C->R1 Catalyst D Dichloromethane (DCM) D->R1 Solvent E This compound F HCl R1->E R1->F

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Fluoro-3-methoxybenzene

  • 3-(4-methoxyphenyl)propionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 3-(4-methoxyphenyl)propionyl chloride dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-fluoro-3-methoxybenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the proposed synthesis. Actual results may vary depending on specific reaction conditions and scale.

ParameterValue
Yield 80-90%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.70 (m, 2H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 3H), 6.90-6.80 (m, 2H), 3.79 (s, 3H), 3.25 (t, J=7.6 Hz, 2H), 3.00 (t, J=7.6 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.5, 163.0 (d, J=248 Hz), 158.0, 138.0 (d, J=7 Hz), 133.0, 129.5, 124.0 (d, J=3 Hz), 120.0 (d, J=21 Hz), 114.0, 112.0 (d, J=22 Hz), 55.2, 40.5, 30.0
Mass Spectrum (ESI+) m/z 261.1 [M+H]⁺

Application as an Intermediate: Synthesis of a Fluorinated Chalcone

This compound can be used in a Claisen-Schmidt condensation with an aromatic aldehyde to synthesize a fluorinated chalcone.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound R1 Claisen-Schmidt Condensation A->R1 B Aromatic Aldehyde B->R1 C Base (e.g., NaOH or KOH) C->R1 Catalyst D Solvent (e.g., Ethanol) D->R1 Solvent E Fluorinated Chalcone R1->E

Figure 2: Synthesis of a fluorinated chalcone.

Experimental Protocol: Synthesis of a Fluorinated Chalcone

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

Potential Signaling Pathway Modulation

Chalcones and flavonoids derived from this compound may exert their biological effects by modulating key signaling pathways involved in disease pathogenesis. For example, in inflammation, many of these compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_pathway NF-κB Signaling Pathway cluster_drug A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B IKK Complex A->B Activates C IκBα B->C Phosphorylates & Promotes Degradation D NF-κB (p65/p50) C->D Inhibits (in cytoplasm) E Nuclear Translocation D->E Translocates F Gene Transcription E->F Initiates G Pro-inflammatory Cytokines (e.g., IL-6, COX-2) F->G Expression of H Fluorinated Chalcone/Flavonoid H->B Inhibits

Figure 3: Potential inhibition of the NF-κB pathway.

This diagram illustrates how a fluorinated chalcone or flavonoid, synthesized from the title intermediate, could potentially inhibit the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its strategic use allows for the synthesis of fluorinated compounds, such as chalcones and flavonoids, with potentially enhanced biological activities and improved drug-like properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this promising building block in the development of new therapeutic agents.

References

Application Notes and Protocols for the Quantification of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in biological matrices. The following methods are proposed based on established analytical techniques for structurally similar compounds and are designed to meet regulatory standards for bioanalytical method validation.

Introduction

This compound is a synthetic compound with potential pharmacological applications. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This document outlines two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the quantification of this compound in samples where high concentrations are expected, such as in vitro assays or formulation analysis.

2.1.1. Experimental Protocol: HPLC-UV

a. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 10 µL

c. Sample Preparation (Plasma): Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC system.

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria (based on FDA guidelines)[1][2][3]
Linearity (ng/mL) 50 - 5000Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 50S/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (%) 95.5 - 104.2Within ±15% of nominal concentration (±20% at LLLOQ)
Precision (CV %) ≤ 8.5≤ 15% (≤ 20% at LLOQ)
Recovery (%) > 85Consistent and reproducible
Selectivity No interference at the retention time of the analyte and ISNo significant interfering peaks
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices at low concentrations, such as in pharmacokinetic studies.

2.2.1. Experimental Protocol: LC-MS/MS

a. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and fragmentation of the analyte)

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

d. Sample Preparation (Plasma): Liquid-Liquid Extraction (LLE)

  • To 50 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 250 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria (based on FDA guidelines)[1][2][3]
Linearity (ng/mL) 0.5 - 500Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5S/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (%) 97.8 - 102.5Within ±15% of nominal concentration (±20% at LLLOQ)
Precision (CV %) ≤ 6.2≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%) 92 - 105CV of IS-normalized matrix factor ≤ 15%
Recovery (%) > 90Consistent and reproducible
Selectivity No interference at the MRM transitions of the analyte and ISNo significant interfering peaks

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation (HPLC/UHPLC) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

validation_parameters center Bioanalytical Method Validation linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision selectivity Selectivity & Specificity center->selectivity lloq LLOQ center->lloq stability Stability center->stability recovery Recovery & Matrix Effect center->recovery

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

Discussion

The proposed HPLC-UV method provides a cost-effective and straightforward approach for routine analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications. The choice of method will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the biological matrix.

It is imperative that a full method validation be performed according to regulatory guidelines (e.g., FDA or EMA) before using these methods for the analysis of study samples.[1][3] This includes a thorough evaluation of selectivity, specificity, accuracy, precision, linearity, range, and stability.[4] Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[5][6] The provided protocols for protein precipitation and liquid-liquid extraction are common starting points and may require further optimization for specific matrices.[7]

Conclusion

These application notes provide a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. By following the detailed protocols and adhering to regulatory validation requirements, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone by High-Performance Liquid Chromatography (HPLC).

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. All procedural steps, from sample preparation to data analysis, are outlined to ensure reproducible results.

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and quality. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive HPLC protocol for the analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Vials: 2 mL amber glass autosampler vials with septa.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm
Run Time10 minutes

Table 1: HPLC Chromatographic Conditions

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of formic acid and sonicate for 15 minutes to degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation: The sample preparation will depend on the matrix. For a pure substance, prepare a solution with a nominal concentration of 100 µg/mL in the mobile phase.

Method Validation Summary

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,890
50624,550
1001,251,200
1501,878,900

Table 2: Linearity Data

The calibration curve of peak area versus concentration demonstrated excellent linearity with a correlation coefficient (R²) > 0.999.

Precision

The precision of the method was determined by performing six replicate injections of the standard solution.

InjectionRetention Time (min)Peak Area (arbitrary units)
14.521,251,500
24.511,249,800
34.531,253,100
44.521,250,900
54.511,252,300
64.521,251,700
Mean 4.52 1,251,550
%RSD 0.18% 0.10%

Table 3: System Precision Data

The low relative standard deviation (%RSD) for both retention time and peak area indicates high system precision.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) D Equilibrate HPLC System A->D B Prepare Standard Solution (100 µg/mL) E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte G->I H->I

Application Notes: Characterization of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Fluoro-3-(4-methoxyphenyl)propiophenone is a novel small molecule belonging to the propiophenone class of compounds. The presence of a fluorine atom and a methoxyphenyl group suggests potential for biological activity, as these moieties are often found in pharmacologically active agents. Fluorination can enhance metabolic stability and binding affinity, while the methoxyphenyl group is a common feature in compounds targeting various cellular pathways. Given its chemical structure, this compound warrants investigation for its potential as a modulator of cellular processes, particularly in the context of cancer research and drug development.

These application notes provide a comprehensive workflow and detailed protocols for the initial characterization of this compound using a series of robust cell-based assays. The proposed screening cascade is designed to efficiently determine its cytotoxic and anti-proliferative effects, and to elucidate its potential mechanism of action by investigating its impact on apoptosis and cell cycle progression.

Physicochemical Properties and Compound Handling

Before initiating biological assays, it is crucial to understand the physicochemical properties of this compound. Propiophenone derivatives are often soluble in organic solvents like DMSO and ethanol but have limited aqueous solubility.

  • Solubility Testing: It is recommended to first determine the solubility of the compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, the solubility of the compound in cell culture medium should be assessed to ensure it does not precipitate at the final working concentrations.

  • Stock Solution Preparation: Prepare a concentrated stock solution in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Proposed Screening Cascade

A tiered approach is recommended for the characterization of this novel compound. This workflow allows for a logical progression from broad cytotoxicity screening to more specific mechanistic studies.

G start Start: this compound cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values (e.g., 24h, 48h, 72h) cytotoxicity->ic50 proliferation Secondary Screening: Cell Proliferation Assay (Crystal Violet) ic50->proliferation Select concentrations around IC50 apoptosis Mechanistic Studies: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 and 2x IC50 cell_cycle Mechanistic Studies: Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle Treat at IC50 and 2x IC50 pathway Further Investigation: Target Identification, Signaling Pathway Analysis proliferation->pathway apoptosis->pathway cell_cycle->pathway G gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) gf->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf output Cell Proliferation, Survival, Differentiation tf->output

Application Notes and Protocols: Experimental Use of Fluorinated Ketones as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Introduction to Fluorinated Ketones as Chemical Probes

Fluorinated ketones, particularly peptidyl fluoromethyl ketones (PFMKs), are a pivotal class of chemical probes used extensively in chemical biology and drug discovery.[1][2] Their utility stems from the unique physicochemical properties conferred by fluorine atoms. The high electronegativity of fluorine enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4] This property allows them to act as potent and often selective inhibitors of various hydrolytic enzymes, most notably serine and cysteine proteases.[1][3]

Mechanism of Action: Transition-State Analogue Inhibition

Fluorinated ketones function as transition-state analogue inhibitors.[5][6] In the active site of a target enzyme, such as a serine or cysteine protease, the probe's electrophilic carbonyl group is attacked by the catalytic serine or cysteine residue.[5][7] This nucleophilic attack results in the formation of a stable, covalent tetrahedral adduct, specifically a hemiketal (with serine) or hemithioketal (with cysteine).[8][9] This adduct mimics the high-energy tetrahedral intermediate formed during the normal enzymatic hydrolysis of a peptide bond, but it is significantly more stable, effectively trapping and inhibiting the enzyme.[7] Because this interaction relies on the catalytic activity of the enzyme, these probes typically label active enzymes only, making them invaluable for functional studies.[10]

G cluster_1 Covalent Inhibition Enzyme Active Enzyme (e.g., Serine Protease with Ser-OH) Adduct Stable Hemiketal Adduct (Transition-State Analogue) Enzyme->Adduct Nucleophilic Attack FK Fluorinated Ketone Probe (R-CO-CF₃) FK->Adduct Covalent Bond Formation

Mechanism of serine protease inhibition by a fluorinated ketone.

Application Note 2: Key Applications and Target Classes

The unique inhibitory mechanism of fluorinated ketones makes them versatile tools for a range of applications, from fundamental enzyme characterization to drug development.

  • Enzyme Profiling: They are used as probes to study the proteolytic activity of enzymes and to elucidate their roles in the onset and progression of various diseases.[1][3]

  • Drug Discovery: PFMKs are highly exploited for the target-based design of therapeutic compounds for diseases such as cancer, viral infections, and rheumatoid arthritis.[3][11]

  • Activity-Based Protein Profiling (ABPP): Fluorinated ketones serve as the "warhead" or reactive group in activity-based probes (ABPs) to profile the functional state of entire enzyme families in complex biological samples.[11][12]

Fluorinated ketones have been successfully developed to target several major enzyme classes:

  • Serine Proteases: Including chymotrypsin, elastase, and caspases.[1][13]

  • Cysteine Proteases: Such as cathepsins and the main proteases (3CLpro) of viruses like SARS-CoV.[1][2][9]

  • Esterases: Including acetylcholinesterase and carboxylesterases.[5][8]

Table 1: Examples of Fluorinated Ketone Inhibitors and Their Targets

Inhibitor CompoundTarget EnzymePotency (K_i)Reference
3,3-difluoro-6,6-dimethyl-2-heptanoneAcetylcholinesterase1.6 nM[8]
6,6-dimethyl-1,1,1-trifluoro-2-heptanoneAcetylcholinesterase16 nM[8]
2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acidCarboxypeptidase A200 nM[8]
Pepstatin analogue with difluorostatonePepsin0.06 nM[8]
Substrate-based Trifluoromethyl Ketone (5h)SARS-CoV 3CL Protease300 nM (time-dependent)[9]

Application Note 3: Fluorinated Ketones in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional status of enzymes within their native environment.[12][14] An activity-based probe (ABP) typically consists of three components: a reactive group (the "warhead") that covalently binds to the enzyme's active site, a specificity element or linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[15][16]

Fluorinated ketones are excellent reactive groups for ABPs targeting hydrolases.[17] Their mechanism-based, covalent binding ensures that only catalytically active enzymes are labeled.[10] This allows for a direct readout of enzyme function, which is a significant advantage over traditional proteomics that measures total protein abundance.

The typical workflow for an ABPP experiment involves incubating a biological sample (e.g., cell lysate) with the fluorinated ketone-based ABP. The probe labels its target enzymes, and the resulting labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE separation or identified and quantified using mass spectrometry (a technique known as ABPP-MudPIT).[14][15]

G cluster_0 Sample Preparation & Labeling cluster_1 Analysis cluster_2 Detection Methods Proteome Complex Proteome (e.g., Cell Lysate) Probe Add Fluorinated Ketone ABP Proteome->Probe Labeling Covalent Labeling of Active Enzymes Probe->Labeling Separation Protein Separation (SDS-PAGE) Labeling->Separation Detection Detection & Quantification Separation->Detection Analysis Data Analysis (Target Identification) Detection->Analysis Gel In-Gel Fluorescence Scanning Detection->Gel MS Mass Spectrometry (ABPP-MudPIT) Detection->MS

General workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Protocol 1: General Method for In Vitro Enzyme Inhibition Assay

This protocol describes a general procedure for determining the inhibitory potency (e.g., IC₅₀) of a fluorinated ketone probe against a purified hydrolytic enzyme using a fluorogenic substrate.

Materials:

  • Purified target enzyme

  • Fluorogenic enzyme substrate (e.g., peptide-AMC)

  • Fluorinated ketone inhibitor stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl or PBS, pH 7.4, with appropriate additives like DTT for cysteine proteases)

  • 96-well microplate (black, flat-bottom for fluorescence)

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the fluorinated ketone inhibitor in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells. Prepare working solutions of the enzyme and substrate in assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Assay Buffer

    • Inhibitor dilution (or vehicle control, e.g., buffer with DMSO)

    • Enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme. Note: For time-dependent inhibitors, this incubation time is a critical parameter.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths for the fluorophore. Collect data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme + Inhibitor to Microplate A->B C Pre-incubate to Allow Binding B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence Kinetically D->E F Calculate Reaction Velocities E->F G Plot Dose-Response Curve & Determine IC₅₀ F->G

Workflow for determining enzyme inhibition (IC₅₀) in vitro.

Protocol 2: Method for Activity-Based Protein Profiling in Cell Lysate

This protocol outlines a standard ABPP experiment to profile enzyme activities in a mammalian cell lysate using a fluorinated ketone probe equipped with a reporter tag (e.g., a fluorophore).

Materials:

  • Cultured mammalian cells

  • Lysis Buffer (e.g., PBS with 0.1% Triton X-100, without protease inhibitors)

  • Fluorinated ketone ABP with a fluorescent tag (e.g., BODIPY or Rhodamine)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • In-gel fluorescence scanner

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (soluble proteome) and determine the protein concentration.

  • Probe Labeling:

    • Dilute the proteome to a final concentration of 1-2 mg/mL in Lysis Buffer.

    • Add the fluorinated ketone ABP to the proteome to a final concentration (typically in the low micromolar to nanomolar range, which should be optimized).

    • For a negative control, pre-incubate a separate aliquot of the proteome with a broad-spectrum inhibitor or heat-denature the sample before adding the probe.

    • Incubate the reaction for 30-60 minutes at room temperature or 37°C.

  • Sample Preparation for SDS-PAGE:

    • Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

  • In-Gel Fluorescence Analysis:

    • Load an equal amount of total protein (e.g., 20-50 µg) per lane of a polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

    • Do not stain the gel with Coomassie or other protein stains yet.

    • Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the probe's fluorophore. Fluorescent bands correspond to active enzymes that have been covalently labeled by the probe.

  • Total Protein Staining: After fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize the entire protein profile and confirm equal loading.

  • Data Analysis: Compare the fluorescent banding pattern between different biological samples. The intensity of a band is proportional to the activity level of the target enzyme. Changes in band intensity can indicate altered enzyme activity due to disease, drug treatment, or other stimuli.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the two primary synthetic routes: the Mannich-type reaction and Friedel-Crafts acylation.

Route 1: Mannich-type Reaction

The Mannich reaction is a prominent method for synthesizing β-amino ketones, which can be precursors to or directly form the desired propiophenone derivative.[1][2][3] This one-pot, three-component reaction typically involves a ketone, an aldehyde, and an amine.[3]

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst - Ensure the catalyst (e.g., proline) is fresh and anhydrous.- Increase catalyst loading incrementally (e.g., from 10 mol% to 30 mol%).An increase in reaction rate and yield. Proline catalysis has been shown to be effective in similar reactions.[1][2]
Improper Reaction Temperature - For proline-catalyzed reactions, maintain a temperature range of room temperature to 50°C.- If using a different catalyst system, optimize the temperature based on literature for that catalyst.Improved reaction kinetics without significant decomposition of reactants or products.
Incorrect Solvent - Screen polar aprotic solvents such as DMSO, DMF, or acetonitrile. The rate of the Mannich reaction can be influenced by the solvent's dielectric constant.[3]- Ensure the solvent is anhydrous.Enhanced solubility of reactants and stabilization of charged intermediates, leading to higher yields.
Poor Quality Reactants - Use freshly distilled 3'-fluoroacetophenone and 4-methoxybenzaldehyde.- Verify the purity of the amine component (e.g., dimethylamine hydrochloride).Elimination of side reactions caused by impurities.

Issue 2: Formation of Side Products (e.g., Aldol Condensation Products)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reactant Stoichiometry - Use a slight excess of the aldehyde and amine components relative to the ketone.Favors the Mannich reaction pathway over the self-condensation of the ketone.
Prolonged Reaction Time - Monitor the reaction progress using TLC or LC-MS.- Quench the reaction as soon as the starting material is consumed to a satisfactory level.Minimizes the formation of degradation products or downstream side reactions.
High Reaction Temperature - Lower the reaction temperature. While higher temperatures can increase the rate, they can also promote side reactions.Increased selectivity for the desired Mannich product.
Route 2: Friedel-Crafts Acylation

This route involves the acylation of fluorobenzene with 3-(4-methoxyphenyl)propionyl chloride in the presence of a Lewis acid catalyst. Friedel-Crafts acylation is a classic method for forming aryl ketones.[4][5]

Issue 1: Low Yield and Isomer Formation

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity - Use a stoichiometric amount of a strong Lewis acid like AlCl₃, as the catalyst complexes with the product ketone.[5]- Ensure the Lewis acid is anhydrous and handled under an inert atmosphere.Effective generation of the acylium ion electrophile, leading to a higher conversion rate.
Deactivated Aromatic Ring - The fluorine atom is deactivating, which can make the Friedel-Crafts reaction challenging.[4] Consider using a more reactive fluorinated aromatic, if the project allows, or harsher reaction conditions.- Increase the reaction temperature cautiously.Overcoming the deactivating effect of the fluorine substituent to improve yield.
Ortho/Para Isomer Formation - The fluorine atom is an ortho, para-director. The desired product is the para-substituted isomer. Steric hindrance from the propionyl group may favor para substitution.- Optimize the reaction temperature; lower temperatures often increase para-selectivity.An improved ratio of the desired para-isomer to the ortho-isomer.
Rearrangement of the Acylium Ion - While less common than with carbocations in alkylation, rearrangement of the acyl chain is possible under harsh conditions. Use of milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes mitigate this.Formation of the desired linear propiophenone structure without rearranged byproducts.

Issue 2: Complex Mixture Requiring Difficult Purification

Potential Cause Troubleshooting Step Expected Outcome
Polyacylation - Use an excess of fluorobenzene relative to the acylating agent.Reduces the likelihood of the product ketone undergoing a second acylation.
Incomplete Reaction - Increase the reaction time or temperature after initial optimization.- Ensure efficient stirring to maintain a homogeneous reaction mixture.Drives the reaction to completion, simplifying the product mixture.
Hydrolysis During Workup - Perform the aqueous workup at a low temperature (e.g., on an ice bath) to control the exothermic quenching of the Lewis acid.Prevents degradation of the product and formation of hydrolysis byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on the available starting materials and the desired scale of the synthesis. The Mannich-type reaction is often advantageous due to its one-pot nature and the use of readily available starting materials (3'-fluoroacetophenone, 4-methoxybenzaldehyde, and an amine).[3] The Friedel-Crafts acylation can also be effective but may require the synthesis of the 3-(4-methoxyphenyl)propionyl chloride precursor and careful control to manage issues of regioselectivity and catalyst deactivation.[4][5]

Q2: What is the role of the proline catalyst in the Mannich reaction?

A2: Proline is an organocatalyst that can accelerate the Mannich reaction. It is believed to function by forming an enamine with the ketone reactant, which then acts as a nucleophile to attack the imine formed from the aldehyde and amine. This catalytic cycle avoids the need for strong acids or bases.[1][2]

Q3: Can I use other Lewis acids besides AlCl₃ for the Friedel-Crafts acylation?

A3: Yes, other Lewis acids such as FeCl₃, BF₃, and ZnCl₂ can be used. The reactivity of the Lewis acid should be matched to the reactivity of the aromatic substrate. For a deactivated ring like fluorobenzene, a strong Lewis acid like AlCl₃ is often necessary to achieve a reasonable reaction rate.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, is often effective.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification if the product is a solid.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Friedel-Crafts reactions using aluminum chloride are highly exothermic and release HCl gas upon quenching; this should be performed slowly in a well-ventilated fume hood.[4] Many of the solvents and reagents are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Proline-Catalyzed Mannich-type Reaction

This protocol is a representative procedure based on established principles of proline-catalyzed Mannich reactions.[1][2]

  • To a stirred solution of 3'-fluoroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in anhydrous DMSO (5 mL/mmol of ketone), add L-proline (0.2 eq).

  • Add dimethylamine hydrochloride (1.5 eq) to the mixture.

  • Stir the reaction mixture at 40°C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Friedel-Crafts Acylation

This protocol is a representative procedure based on general methods for Friedel-Crafts acylation.[5]

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) (10 mL/mmol of AlCl₃).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension.

  • Stir the mixture for 15 minutes at 0°C.

  • Add fluorobenzene (3.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_mannich Mannich-type Reaction cluster_fc Friedel-Crafts Acylation M_Ketone 3'-Fluoroacetophenone M_Product This compound M_Ketone->M_Product One-pot reaction M_Aldehyde 4-Methoxybenzaldehyde M_Aldehyde->M_Product One-pot reaction M_Amine Amine (e.g., Dimethylamine) M_Amine->M_Product One-pot reaction M_Catalyst Proline M_Catalyst->M_Product FC_Arene Fluorobenzene FC_Product This compound FC_Arene->FC_Product Acylation FC_Acyl 3-(4-Methoxyphenyl)propionyl Chloride FC_Acyl->FC_Product Acylation FC_Catalyst AlCl₃ FC_Catalyst->FC_Product

Caption: Alternative synthetic routes to the target compound.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Solvent Screen Solvents Check_Temp->Check_Solvent Check_Reactants Verify Reactant Purity Check_Solvent->Check_Reactants Improved Yield Improved? Check_Reactants->Improved End Synthesis Optimized Improved->End Yes Reassess Reassess Synthetic Route Improved->Reassess No

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Fluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of fluorinated propiophenones.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of fluorinated propiophenones, particularly via Friedel-Crafts acylation.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of fluorobenzene with propionyl chloride is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the Friedel-Crafts acylation of fluorobenzene is a common issue, often stemming from the deactivating effect of the fluorine atom on the aromatic ring and other experimental conditions. Here are potential causes and solutions:

  • Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic and loses its activity upon exposure to moisture.

    • Solution: Use fresh, anhydrous AlCl₃ from a newly opened container. Handle the catalyst quickly in a dry environment, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.[1][2]

  • Deactivation of the Aromatic Ring: Fluorine is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

    • Solution: While fluorobenzene is deactivated, the reaction is still feasible. Ensure the reaction temperature is optimized. A moderate increase in temperature may enhance the reaction rate, but excessive heat can lead to side reactions. Consider using a more reactive acylating agent or a more potent Lewis acid catalyst system. Some studies suggest that using alternative catalysts like zeolite-based catalysts or carrying out the reaction in ionic liquids can improve yields for deactivated substrates.[3][4][5][6]

  • Impure Reagents: Impurities in fluorobenzene or propionyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled fluorobenzene and propionyl chloride to ensure high purity.

  • Improper Reaction Quenching: Premature quenching or improper work-up can lead to product loss.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice or into a mixture of ice and concentrated hydrochloric acid.[7][8] This should be done with vigorous stirring to ensure efficient decomposition of the aluminum chloride complex.

Issue 2: Formation of Multiple Isomers

Q: I am obtaining a mixture of ortho-, meta-, and para-fluoropropiophenone isomers. How can I improve the regioselectivity of my reaction to favor the desired isomer?

A: The fluorine substituent on the benzene ring directs incoming electrophiles to the ortho and para positions. However, achieving high regioselectivity can be challenging.

  • Understanding Directing Effects: The fluorine atom is an ortho-, para- director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate at these positions. The para isomer is generally favored due to reduced steric hindrance compared to the ortho position.[9][10][11]

  • Optimizing Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.

    • Catalyst Choice: The choice and amount of Lewis acid can influence the isomer ratio. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or vary the molar ratio of AlCl₃. Using bulkier catalyst systems can increase steric hindrance at the ortho position, thus favoring the para isomer.

    • Solvent: The polarity of the solvent can affect the transition state energies and thus the isomer distribution. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene.

Issue 3: Polysubstitution Side Reactions

Q: I am observing byproducts that suggest more than one propionyl group has been added to the fluorobenzene ring. How can I prevent this?

A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur under certain conditions. The acyl group is deactivating, making the mono-acylated product less reactive than the starting material, which naturally disfavors a second acylation.[12][13][14]

  • Molar Ratio of Reactants:

    • Solution: Use a stoichiometric amount or a slight excess of the limiting reagent (typically the acylating agent, propionyl chloride). Using a large excess of the acylating agent can drive the reaction towards polysubstitution, especially at higher temperatures.

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.

Issue 4: Work-up and Purification Challenges

Q: I'm having difficulty with the work-up of my reaction. I'm observing emulsion formation, and the separation of isomers is proving to be difficult.

A: A proper work-up is crucial for obtaining a pure product.

  • Emulsion Formation: Emulsions can form during the aqueous work-up, especially if there are insoluble byproducts or if the pH is not optimal.

    • Solution: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer.[15] Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[15] Filtering the entire mixture through a pad of Celite can also be effective.[16][17]

  • Isomer Separation: The boiling points of ortho-, meta-, and para-fluoropropiophenone can be very close, making separation by simple distillation challenging.

    • Solution:

      • Fractional Distillation: Careful fractional distillation under reduced pressure may provide some separation.

      • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. Monitor the fractions by TLC or GC to identify the pure isomers.

      • Crystallization: If one of the isomers is a solid at room temperature or can be induced to crystallize, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation of fluorobenzene?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.[12]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with propionyl chloride to form a highly electrophilic acylium ion (CH₃CH₂CO⁺).[12]

  • Electrophilic Attack: The π-electrons of the fluorobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Q2: Can I use propionic anhydride instead of propionyl chloride as the acylating agent?

A2: Yes, propionic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[12][13] The reaction with an anhydride is generally slower than with an acyl chloride and may require slightly harsher conditions (e.g., higher temperature or a larger amount of catalyst). One mole of anhydride will produce one mole of the ketone and one mole of propionic acid, which will also react with the catalyst.

Q3: Are there any greener alternatives to traditional Lewis acid catalysts for this synthesis?

A3: Yes, there is ongoing research into more environmentally friendly catalysts for Friedel-Crafts acylation. Some alternatives include:

  • Solid Acid Catalysts: Zeolites and other solid acids can be used, offering advantages such as easier separation and reusability.

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, often leading to high yields and selectivity. They are also potentially recyclable.[3][4][5][6][18]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. [19][20][21][22] Q4: What are the primary safety precautions I should take when performing a Friedel-Crafts acylation?

A4: Friedel-Crafts acylation involves hazardous materials and requires strict safety protocols.

  • Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [1][2]* Propionyl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid. Handle it in a fume hood.

  • Reaction Quenching: The quenching of the reaction with water is highly exothermic. Always add the reaction mixture to ice/water slowly and with good stirring. Never add water directly to the reaction mixture. [7]* Solvents: Use appropriate flammable and/or toxic solvents in a well-ventilated fume hood.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Friedel-Crafts Acylation of Fluorobenzene

ParameterConditionExpected Outcome/Comment
Reactants Fluorobenzene, Propionyl Chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)1.1 - 1.3 equivalents
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)DCM is common; CS₂ can sometimes improve para-selectivity.
Temperature 0 °C to room temperatureLower temperatures may improve selectivity.
Reaction Time 1 - 4 hoursMonitor by TLC or GC.
Work-up Quenching with ice/HCl, extraction with ether or DCMCareful, slow quenching is critical.
Typical Yield 60-85% (total isomers)Yields can vary based on purity of reagents and conditions.
Isomer Ratio para > ortho >> metapara-isomer is the major product due to steric hindrance at the ortho position.

Experimental Protocols

Key Experiment: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene (distilled)

  • Propionyl chloride (distilled)

  • Anhydrous aluminum chloride

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line.

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add propionyl chloride (1.0 eq) dropwise to the stirred suspension of AlCl₃ in DCM.

  • Addition of Fluorobenzene: To the resulting mixture, add fluorobenzene (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. [7][8]7. Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the isomers.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Assemble Apparatus B Add Anhydrous AlCl3 to Anhydrous DCM A->B C Cool to 0 °C B->C D Add Propionyl Chloride Dropwise C->D Start Reaction E Add Fluorobenzene Dropwise D->E F Stir at 0 °C, then warm to RT E->F G Monitor by TLC/GC F->G H Quench on Ice/HCl G->H Reaction Complete I Extract with DCM H->I J Wash with NaHCO3, H2O, Brine I->J K Dry (MgSO4) & Concentrate J->K L Purify (Distillation or Chromatography) K->L M M L->M Pure Fluoropropiophenone

Caption: Experimental workflow for the synthesis of fluorinated propiophenone.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Potential Side Reactions Start Fluorobenzene + Propionyl Chloride + AlCl3 Main_Product 4'-Fluoropropiophenone (para-isomer) Start->Main_Product Major Pathway Ortho_Isomer 2'-Fluoropropiophenone (ortho-isomer) Start->Ortho_Isomer Minor Pathway (Steric Hindrance) Polysubstitution Di-acylated Products Start->Polysubstitution Excess Acylating Agent/ High Temperature Dealkylation Dealkylation/Rearrangement (less common in acylation) Start->Dealkylation Harsh Conditions Hydrolysis Hydrolysis of Acylium Ion Propionyl Chloride + AlCl3 Propionyl Chloride + AlCl3 Propionyl Chloride + AlCl3->Hydrolysis Trace H2O

Caption: Reaction pathways in fluorinated propiophenone synthesis.

References

Technical Support Center: Purification of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My purified product shows multiple spots on Thin Layer Chromatography (TLC). What are the likely impurities and how can I remove them?

Answer:

Multiple spots on a TLC plate after initial purification indicate the presence of impurities. Common impurities in the synthesis of propiophenone derivatives can include unreacted starting materials, side-products from competing reactions, or degradation products.

Potential Impurities:

  • Unreacted Starting Materials: 3-Fluoroanisole and 3-(4-methoxyphenyl)propionyl chloride (or the corresponding carboxylic acid).

  • Side-Products: Isomers formed during the synthesis, or by-products from side reactions. For instance, in related syntheses of fluorinated chalcones, nucleophilic aromatic substitution has been observed.[1]

  • Degradation Products: The propiophenone core may be susceptible to degradation under harsh purification conditions (e.g., strong acids/bases or high temperatures).

Troubleshooting Steps:

  • Optimize Column Chromatography: This is the most effective method for separating a mixture of compounds.

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity mobile phase and gradually increase the polarity.

    • Silica Gel: Use silica gel with a standard particle size (40-63 µm). For difficult separations, consider using a smaller particle size.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities.

  • Preparative TLC: For small-scale purifications or very difficult separations, preparative TLC can be employed.

Question 2: I am experiencing a low yield after purification. What are the possible reasons and how can I improve it?

Answer:

Low recovery of the target compound can be attributed to several factors, from the reaction itself to the purification process.

Potential Causes for Low Yield:

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

  • Product Loss During Extraction: The compound may have some solubility in the aqueous phase during workup.

  • Adsorption on Silica Gel: The ketone and fluoro functionalities can lead to strong interactions with the silica gel in column chromatography, resulting in product loss.

  • Decomposition: The compound may be unstable to the purification conditions.

  • Co-elution with Impurities: If a major impurity has a similar polarity, it may be difficult to separate from the product, leading to a lower yield of the pure fraction.

Strategies to Improve Yield:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction and ensure it has gone to completion before starting the workup.

  • Workup Optimization: Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of the product into the organic layer during extraction. Use a suitable organic solvent for extraction.

  • Chromatography Optimization:

    • Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing and irreversible adsorption.

    • Use a less polar solvent system if possible, to speed up the elution of the product.

  • Alternative Purification Methods:

    • Recrystallization: If applicable, this method can offer high recovery for solid products.

    • Distillation: If the compound is a high-boiling liquid and thermally stable, vacuum distillation could be an option.

Question 3: The product appears as an oil and fails to crystallize. What should I do?

Answer:

The inability of a compound to crystallize can be due to the presence of impurities or the intrinsic properties of the molecule.

Troubleshooting Crystallization:

  • Purity Check: Ensure the product is of high purity (>95%) using techniques like NMR or LC-MS. Oily impurities can significantly hinder crystallization. If impurities are present, further purification by column chromatography is recommended.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal of the pure compound.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution.

    • Cooling: Slowly cool the saturated solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for column chromatography of this compound?

A1: The polarity of this compound suggests that a mixture of a non-polar and a moderately polar solvent will be effective. A good starting point is a gradient of ethyl acetate in hexane.

Solvent System (v/v) Typical Application
5-20% Ethyl Acetate in HexaneElution of the target compound. The exact ratio will depend on the specific impurities present.
1-5% Triethylamine in EluentTo reduce peak tailing if the compound strongly interacts with silica gel.
Dichloromethane/HexaneAn alternative solvent system if separation is not achieved with ethyl acetate/hexane.

Q2: What is the preferred method for recrystallization?

A2: The choice of solvent is critical for successful recrystallization.

Solvent Rationale
Ethanol/WaterThe compound is likely soluble in ethanol and insoluble in water. A mixed solvent system can be effective.
IsopropanolA common solvent for recrystallizing moderately polar organic compounds.
TolueneCan be effective for compounds that are not readily soluble in alcohols.

Q3: How can I assess the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of the final product.

Technique Purpose
TLC Quick check for the presence of impurities.
NMR (¹H, ¹³C, ¹⁹F) To confirm the chemical structure and assess purity.
LC-MS To determine the molecular weight and purity.
Melting Point A sharp melting point range is indicative of high purity for a solid compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Workup cluster_2 Purification cluster_3 Analysis Synthesis Chemical Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal Analysis Purity & Structural Analysis (NMR, LC-MS) Recrystal->Analysis

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Flowchart

G Start Purification Complete CheckPurity Check Purity (TLC/LC-MS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No FinalProduct Final Product Pure->FinalProduct LowYield Low Yield? Impure->LowYield OptimizeChrom Optimize Chromatography (Solvent, Gradient) LowYield->OptimizeChrom No OptimizeWorkup Optimize Workup & Reaction Conditions LowYield->OptimizeWorkup Yes ConsiderRecrystal Consider Recrystallization OptimizeChrom->ConsiderRecrystal ConsiderRecrystal->CheckPurity OptimizeWorkup->Start

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of fluorobenzene.

Question: Why am I observing low to no conversion of my fluorobenzene starting material?

Answer: Several factors can contribute to low or no product yield in the Friedel-Crafts acylation of fluorobenzene:

  • Insufficient Catalyst Activity: Fluorobenzene is a deactivated aromatic ring, which makes the reaction more challenging than with activated benzenes.[1][2] Traditional Lewis acids like AlCl₃ may require stoichiometric amounts or more to be effective, as the ketone product can form a complex with the catalyst, rendering it inactive.[3] Consider using more potent catalyst systems such as rare earth triflates (e.g., La(OTf)₃) combined with trifluoromethanesulfonic acid (TfOH), or hafnium triflate.[1][4][5]

  • Catalyst Quality: The Lewis acid catalyst is sensitive to moisture. Ensure that the catalyst used is anhydrous and handled under inert conditions to prevent deactivation.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. For instance, successful acylations have been reported at temperatures around 140°C.[4] If you are running the reaction at room temperature or slightly elevated temperatures, try increasing the temperature incrementally.

  • Purity of Reagents: Ensure that the fluorobenzene and the acylating agent (acyl chloride or anhydride) are pure and free of water or other nucleophilic impurities that could consume the catalyst or acylating agent.

Question: My reaction is working, but I am getting a mixture of ortho and para isomers. How can I improve the para selectivity?

Answer: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution.[6][7] While electronic factors allow for substitution at both positions, the para position is sterically less hindered, which generally favors its formation.[7] To enhance para selectivity:

  • Choice of Catalyst: Certain catalyst systems have been shown to provide high para-selectivity. For example, the use of a lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH) composite catalyst under solvent-free conditions has been reported to yield up to 99% selectivity for the para-product.[1][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para isomer. However, this must be balanced with the need for a sufficient reaction rate.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the less polar para isomer. Experimenting with different solvents or solvent-free conditions is recommended.

Question: The reaction seems to stop after a certain point, and I am left with a significant amount of starting material. What could be the cause?

Answer: This issue, often referred to as catalyst deactivation or stalling, can occur for a few reasons:

  • Product Inhibition: The ketone product of the acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst.[3] This complexation can effectively remove the catalyst from the reaction cycle. In such cases, a stoichiometric amount of the Lewis acid is often required.[3][8]

  • Impurities: As mentioned, impurities in the reagents or solvent can react with and consume the catalyst.

  • Insufficient Mixing: In heterogeneous reactions, ensure that the mixture is being stirred efficiently to allow for proper contact between the reactants and the catalyst.

Question: I am observing the formation of a dark-colored, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

Answer: The formation of dark, polymeric side products can be due to:

  • Excessively High Reaction Temperatures: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials, reagents, or products, resulting in charring or polymerization.

  • Reactive Acylating Agents: Highly reactive acylating agents or the presence of impurities can lead to unwanted side reactions.

  • Concentration Effects: Running the reaction at a very high concentration might promote intermolecular side reactions.

To mitigate this, try running the reaction at a slightly lower temperature, ensuring the purity of your reagents, and considering the use of a solvent to control the reaction concentration.

Frequently Asked Questions (FAQs)

Q1: What are the best Lewis acid catalysts for the Friedel-Crafts acylation of fluorobenzene?

A1: Due to the deactivating nature of the fluorine atom, strong Lewis acids or highly active catalyst systems are generally required. While traditional catalysts like AlCl₃ and FeCl₃ can be used, often in stoichiometric amounts, more modern and efficient catalysts include rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, La(OTf)₃), hafnium triflate (Hf(OTf)₄), and bismuth triflate (Bi(OTf)₃).[1][5][9] Composite catalyst systems, such as a combination of a rare earth triflate and trifluoromethanesulfonic acid (TfOH), have shown excellent performance in terms of both yield and selectivity.[1][4]

Q2: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A2: Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation reactions.[3][10][11] The choice between an acyl chloride and an acid anhydride may depend on availability, cost, and the specific reaction conditions. Both will generate the necessary acylium ion electrophile in the presence of a suitable Lewis acid.[11]

Q3: Is it possible to perform this reaction under "green" or more environmentally friendly conditions?

A3: Yes, efforts have been made to develop greener Friedel-Crafts acylation protocols. This includes the use of solvent-free reaction conditions, which can simplify workup and reduce waste.[1][4] Additionally, the use of recyclable, solid-supported catalysts, such as silica gel-immobilized scandium trifluoromethanesulfonate, has been explored.[10] These catalysts can be recovered and reused, making the process more economical and sustainable.[10]

Q4: Why is polyacylation not a significant concern in Friedel-Crafts acylation of fluorobenzene?

A4: The product of a Friedel-Crafts acylation is an aryl ketone. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[2][8] This deactivation of the product prevents subsequent acylation reactions, meaning that polyacylation is generally not a problem, which is a significant advantage over Friedel-Crafts alkylation where the alkylated product is more reactive than the starting material.[2][12]

Q5: What is the expected regioselectivity for the acylation of fluorobenzene?

A5: The fluorine atom on the benzene ring is an ortho, para-director for electrophilic aromatic substitution.[6][7] Therefore, the acylation will occur at the positions ortho and para to the fluorine atom. In most cases, the para-substituted product is the major isomer formed due to reduced steric hindrance at that position compared to the ortho positions.[7] High selectivity for the para isomer is often desirable and can be achieved with the right choice of catalyst and reaction conditions.[1][4]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Acylation of Fluorobenzene

Catalyst SystemAcylating AgentTemperature (°C)Time (h)Yield (%)para-Selectivity (%)Reference
La(OTf)₃ + TfOHBenzoyl Chloride14048799[1][4]
Hf(OTf)₄ + TfOHVarious Acyl ChloridesNot SpecifiedNot SpecifiedGood YieldsNot Specified[1][5]
Bi(OTf)₃Various Acyl ChloridesNot SpecifiedNot SpecifiedHigh YieldsNot Specified[1]
Silica Gel Immobilized Sc(OTf)₃ ResinAcetic Anhydride50 (Microwave)0.083 (5 min)Not Specifiedpara product obtained[10]

Experimental Protocols

Protocol 1: Solvent-Free Acylation using a Lanthanum Triflate and Trifluoromethanesulfonic Acid Catalyst

This protocol is based on the conditions reported for high-yield, high-selectivity acylation of fluorobenzene.[1][4]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fluorobenzene (1 equivalent), benzoyl chloride (1.1 equivalents), lanthanum triflate (La(OTf)₃, 0.05 equivalents), and trifluoromethanesulfonic acid (TfOH, 0.5 equivalents).

  • Reaction: Place the flask in a preheated oil bath at 140°C. Stir the reaction mixture vigorously for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Quenching: Carefully and slowly pour the diluted mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure para-fluorobenzophenone.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep Combine Reactants: - Fluorobenzene - Acylating Agent - Catalyst reaction Heat and Stir (e.g., 140°C, 4h) prep->reaction Initiate quench Quench Reaction (e.g., Ice Water) reaction->quench Cool extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Chromatography) extract->purify analysis Characterize Product (NMR, GC-MS, etc.) purify->analysis Final Product

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_selectivity Selectivity Enhancement start Start Experiment issue Low or No Conversion? start->issue catalyst Check Catalyst: - Anhydrous? - Sufficiently Active? issue->catalyst Yes isomers Poor Regioselectivity? issue->isomers No temp Increase Temperature catalyst->temp reagents Check Reagent Purity temp->reagents reagents->start Re-run catalyst_sel Change Catalyst System (e.g., to La(OTf)3/TfOH) isomers->catalyst_sel Yes end Successful Reaction isomers->end No temp_sel Optimize Temperature catalyst_sel->temp_sel temp_sel->start Re-run

Caption: Troubleshooting logic for reaction optimization.

References

Troubleshooting NMR peak assignment for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, focusing on Nuclear Magnetic Resonance (NMR) peak assignment.

Troubleshooting NMR Peak Assignment

Question: I am having trouble assigning the protons in the aromatic region of my 1H NMR spectrum. How can I differentiate between the signals from the two aromatic rings?

Answer:

Distinguishing between the protons on the 3'-fluorophenyl ring and the 4-methoxyphenyl ring requires a systematic approach. Here are several strategies:

  • Analyze Coupling Patterns:

    • The 4-methoxyphenyl ring is a classic example of a para-substituted system, which typically presents as two distinct doublets, each integrating to 2H.[1][2] These arise from the coupling between the ortho protons.

    • The 3'-fluorophenyl ring will exhibit more complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Expect to see doublet of doublets or more complex multiplets for these protons.

  • Consider Electronic Effects:

    • The methoxy group (-OCH3) is an electron-donating group, which shields the aromatic protons, causing them to appear at a relatively higher field (lower ppm).

    • The fluorine atom and the carbonyl group are electron-withdrawing, which deshields the protons on the 3'-fluorophenyl ring, shifting them to a lower field (higher ppm).

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You can trace the connectivity of the protons within each aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations. For instance, you might observe a correlation between the benzylic protons and the protons on the 4-methoxyphenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, which can be invaluable for definitive assignment when combined with 13C data.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons and assigning the correct aromatic rings based on correlations to the benzylic protons and the carbonyl carbon.

Question: The methylene protons adjacent to the chiral center appear as a complex multiplet. How can I assign these diastereotopic protons?

Answer:

The protons of the methylene group adjacent to the chiral carbon (C3) are diastereotopic, meaning they are in different chemical environments and are not equivalent. This results in each proton having a distinct chemical shift and coupling to each other (geminal coupling) as well as to the proton on the chiral center (vicinal coupling).

  • Expected Pattern: You should expect to see two separate signals, each integrating to 1H. Each signal will likely be a doublet of doublets.

  • Decoupling Experiments: If possible, a proton decoupling experiment where the methine proton at C3 is irradiated would simplify the methylene signals into a pair of doublets (due to geminal coupling).

  • COSY: A COSY spectrum will show that both methylene protons are coupled to the same methine proton.

Question: I am unsure about the assignment of the carbonyl carbon in the 13C NMR spectrum. Where should I expect to find it?

Answer:

The carbonyl carbon of a ketone typically appears in a very downfield region of the 13C NMR spectrum, generally between 190 and 220 ppm. For propiophenone derivatives, it is expected to be around 195-205 ppm. An HMBC experiment showing a correlation from the protons on the 3'-fluorophenyl ring to this carbon can confirm its assignment.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The following table summarizes the predicted chemical shifts. Actual experimental values may vary depending on the solvent and concentration.

1H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-2', H-4', H-5', H-6'7.0 - 8.0m4H
H-2, H-6~7.2d~8.52H
H-3, H-5~6.9d~8.52H
H-3 (methine)4.5 - 5.0t or dd1H
OCH3~3.8s3H
CH23.0 - 3.5m2H
13C NMR Predicted Chemical Shift (ppm) Note
C=O195 - 205Ketone
C-3' (C-F)160 - 165d, 1JCF ~245 Hz
Aromatic C-O158 - 162
Aromatic C-H & C-C114 - 140
OCH3~55
C-3 (methine)40 - 50
CH235 - 45

Q2: How does the fluorine atom affect the NMR spectrum?

A2: The presence of a fluorine atom significantly impacts the NMR spectrum:

  • 19F NMR: The compound will have a 19F NMR spectrum, providing a specific signal for the fluorine atom.

  • 1H-19F Coupling: Protons on the fluorophenyl ring will show coupling to the fluorine atom. Ortho coupling (3JHF) is typically around 8-10 Hz, meta coupling (4JHF) is around 5-7 Hz, and para coupling (5JHF) is smaller, around 2-3 Hz.

  • 13C-19F Coupling: Carbons in the fluorophenyl ring will also couple to the fluorine atom, with the largest coupling being the direct one-bond coupling (1JCF), which is typically very large (around 240-250 Hz). Couplings over two, three, and four bonds are also observable and are smaller.

Q3: What is a good solvent for acquiring the NMR spectrum of this compound?

A3: Chloroform-d (CDCl3) is a standard and suitable solvent for this type of organic molecule. It is a good solvent for non-polar to moderately polar compounds and has a well-defined residual solvent peak at 7.26 ppm in the 1H NMR spectrum and 77.16 ppm in the 13C NMR spectrum, which can be used for referencing.

Experimental Protocols

Protocol for 1H and 13C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (this will require significantly more scans than 1H NMR, e.g., 1024 or more).

    • Set the relaxation delay (d1) to 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl3: 7.26 ppm for 1H, 77.16 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum.

    • Pick and label the peaks in both spectra.

Visualizations

troubleshooting_workflow start Start: Ambiguous Peak Assignment aromatic_protons Problem with Aromatic Protons start->aromatic_protons diastereotopic_protons Problem with Diastereotopic Methylene Protons start->diastereotopic_protons carbonyl_carbon Problem with Carbonyl Carbon start->carbonyl_carbon check_coupling Analyze Coupling Patterns (H-H and H-F) aromatic_protons->check_coupling check_multiplicity Examine Multiplicity (Expect two dds) diastereotopic_protons->check_multiplicity check_chem_shift Check Chemical Shift Region (~195-205 ppm) carbonyl_carbon->check_chem_shift check_electronics Consider Electronic Effects (EWG vs. EDG) check_coupling->check_electronics run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) check_electronics->run_2d_nmr solution Solution: Confident Peak Assignment run_2d_nmr->solution decoupling_exp Perform Proton Decoupling Experiment check_multiplicity->decoupling_exp decoupling_exp->solution hmbc_correlation Look for HMBC Correlation from Aromatic Protons check_chem_shift->hmbc_correlation hmbc_correlation->solution

Caption: Troubleshooting workflow for NMR peak assignment.

molecule_structure cluster_fluorophenyl 3'-Fluorophenyl Ring cluster_propiophenone Propiophenone Chain cluster_methoxyphenyl 4-Methoxyphenyl Ring C1_prime C1' C2_prime C2' C1_prime->C2_prime CO C=O C1_prime->CO C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime F F C3_prime->F C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime CH2 CH2 CO->CH2 C3_methine C3 (CH) CH2->C3_methine C1 C1 C3_methine->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->C1 CH3 CH3 O->CH3

Caption: Structure of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility with 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. The following information is based on established methods for enhancing the solubility of poorly water-soluble compounds and assumes that this compound exhibits characteristics typical of a poorly soluble, neutral organic molecule.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

Based on its chemical structure, this compound is a largely non-polar molecule. The presence of two phenyl rings and a propiophenone backbone contributes to its lipophilic (fat-loving) nature, making it difficult to dissolve in water, a highly polar solvent. While no specific experimental solubility data is publicly available, related compounds exhibit high lipophilicity, suggesting poor aqueous solubility.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds.[1][2][3] The most common and effective methods include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[4][5]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule to form a water-soluble inclusion complex.[6][7][8]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.[3][9][10]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium to favor the more soluble ionized form. However, based on its structure, this compound is not expected to have readily ionizable groups.[11]

  • Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.[1]

Q3: Which solubility enhancement technique is the best starting point for my research?

The choice of method depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and available laboratory equipment. For initial laboratory-scale experiments and screening, co-solvency and cyclodextrin complexation are often the most straightforward approaches. Nanosuspension is a powerful technique but generally requires more specialized equipment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: The compound precipitates when I add my stock solution (in organic solvent) to the aqueous buffer.

This is a common issue when using a co-solvent approach. The rapid change in solvent polarity upon dilution causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Optimize the Co-solvent Concentration: Systematically test different concentrations of the co-solvent in your final aqueous medium. Start with a low percentage and gradually increase it until the compound remains in solution.

  • Use a Different Co-solvent: Some common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] The ideal co-solvent will depend on the specific properties of your compound.

  • Control the Rate of Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations of the compound.

  • Prepare the Final Solution Directly: Instead of preparing a high-concentration stock, try dissolving the compound directly in the final mixed-solvent system (co-solvent + aqueous buffer).

Issue 2: The solubility enhancement with cyclodextrins is not significant.

The effectiveness of cyclodextrin complexation depends on the fit between the guest molecule (your compound) and the host cyclodextrin cavity.

Troubleshooting Steps:

  • Screen Different Cyclodextrins: There are various types of cyclodextrins with different cavity sizes and chemical modifications (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[6][12] A screening study with different cyclodextrins is recommended to find the most effective one.

  • Optimize the Stoichiometric Ratio: The molar ratio of the drug to the cyclodextrin is crucial for efficient complexation.[12] Experiment with different ratios to determine the optimal conditions.

  • Improve Complexation Efficiency: Techniques like kneading, co-precipitation, or freeze-drying can improve the formation of the inclusion complex.[3]

Issue 3: I am observing particle aggregation in my nanosuspension over time.

Nanosuspensions are thermodynamically unstable systems, and particles can aggregate or undergo crystal growth.

Troubleshooting Steps:

  • Optimize Stabilizers: The choice and concentration of stabilizers (surfactants or polymers) are critical for preventing particle aggregation.[9][13] Screen different types and concentrations of stabilizers to find the most effective combination.

  • Refine the Preparation Method: The method used to create the nanosuspension (e.g., media milling, high-pressure homogenization) can impact its stability.[3] Ensure your chosen method is optimized for your compound.

  • Control Storage Conditions: Store the nanosuspension at an appropriate temperature and protect it from light to minimize degradation and instability.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesTypical Fold Increase in Solubility
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of non-polar compounds.[14]Simple to prepare, cost-effective, suitable for early-stage research.[5]Potential for precipitation upon dilution, toxicity concerns with some organic solvents.[14]2 to 100-fold
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves water solubility.[7][15]High solubilization potential, can improve stability, low toxicity for many derivatives.[8]Requires screening for the appropriate cyclodextrin, can be more expensive, potential for competitive displacement.[12]10 to 1000-fold
Nanosuspension Increases the surface area-to-volume ratio by reducing particle size, leading to a faster dissolution rate.[10][16]Applicable to a wide range of poorly soluble drugs, can improve bioavailability, suitable for various administration routes.[9][17]Requires specialized equipment, potential for instability (aggregation, crystal growth), formulation development can be complex.[13]10 to 500-fold

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency
  • Materials:

    • This compound

    • Ethanol (or other suitable co-solvent like propylene glycol or PEG 400)

    • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

    • Vortex mixer

    • Spectrophotometer or HPLC for concentration measurement

  • Method:

    • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Add an excess amount of this compound to each co-solvent/buffer solution in separate vials.

    • Vortex the vials vigorously for 1 minute.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer

    • Analytical balance

  • Method:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Stir the mixtures on a magnetic stirrer at a constant temperature for 24-48 hours.

    • Follow steps 5-7 from the Co-solvency protocol to determine the concentration of the dissolved compound.

Protocol 3: Preparation of a Nanosuspension by Precipitation
  • Materials:

    • This compound

    • A water-miscible organic solvent (e.g., acetone, ethanol)

    • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)

    • High-speed homogenizer or sonicator

  • Method:

    • Dissolve this compound in the organic solvent to create a saturated solution.

    • In a separate beaker, prepare the aqueous stabilizer solution.

    • While vigorously stirring the aqueous stabilizer solution, slowly inject the organic drug solution into it.

    • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

    • Subject the resulting suspension to high-speed homogenization or sonication to further reduce the particle size and ensure uniformity.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.

Visualizations

Co_solvency_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Compound Compound Mix Mix & Equilibrate Compound->Mix CoSolvent Co-solvent CoSolvent->Mix Buffer Aqueous Buffer Buffer->Mix Separate Centrifuge/Filter Mix->Separate Equilibrated Suspension Analyze Quantify Concentration Separate->Analyze Saturated Solution

Caption: Experimental workflow for determining solubility enhancement using the co-solvency method.

Cyclodextrin_Complexation Drug Drug Molecule (Poorly Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water Water Molecules Complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

Nanosuspension_Concept LargeParticle Large Drug Particle (Low Surface Area) SmallParticles Drug Nanoparticles (High Surface Area) LargeParticle->SmallParticles Particle Size Reduction (e.g., Milling, Homogenization) Dissolution Faster Dissolution Rate SmallParticles->Dissolution Solubility Increased Apparent Solubility Dissolution->Solubility

References

Technical Support Center: Scale-up Synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Side reactions consuming starting materials. - Degradation of product or intermediates. - Suboptimal reaction temperature. - Poor quality of reagents or solvents.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction time and temperature. - Ensure all reagents and solvents are pure and anhydrous. - Consider a slower addition of reagents to control exothermic reactions.
Formation of Impurities - Presence of isomeric byproducts. - Unreacted starting materials remaining. - Formation of self-condensation products.- Purify starting materials before use. - Optimize the stoichiometry of the reactants. - Employ appropriate purification techniques such as recrystallization or column chromatography.[1][2]
Difficulty in Product Isolation - Product is an oil instead of a solid. - Emulsion formation during aqueous work-up. - Product is too soluble in the crystallization solvent.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - If an oil persists, purify by column chromatography. - To break emulsions, add brine or filter the mixture through celite. - Screen a variety of solvents for recrystallization.
Inconsistent Results at Larger Scale - Inefficient heat transfer in larger reactors. - Mass transfer limitations. - Non-uniform mixing.- Use a reactor with appropriate heating/cooling capabilities. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Consider a phased addition of reagents for better control. Scaling up may present challenges in maintaining reaction efficiency and yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing propiophenones at an industrial scale?

A1: A widely used method for the synthesis of propiophenones is the Friedel-Crafts acylation of an aromatic compound with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride. Another common approach involves the reaction of a Grignard reagent with propionitrile.[4][5]

Q2: How can I minimize the formation of isomeric impurities during the Friedel-Crafts acylation?

A2: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the substituents on the aromatic ring. To minimize isomeric impurities, it is crucial to control the reaction temperature and the rate of addition of the catalyst. A lower temperature generally favors the formation of the thermodynamically more stable isomer.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The Friedel-Crafts reaction can be highly exothermic and can generate corrosive HCl gas. Therefore, it is essential to have adequate cooling and a gas scrubbing system in place. Aluminum chloride is water-sensitive and should be handled in a dry environment. All procedures should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Q4: What purification methods are most effective for obtaining high-purity this compound?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] A suitable solvent system should be identified to provide good recovery of the pure product. If recrystallization is not sufficient, column chromatography using silica gel can be employed to separate the desired product from impurities.[2]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the solid product can also serve as an indicator of purity.

Experimental Protocols & Data

Proposed Synthesis: Friedel-Crafts Acylation Route

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 1-fluorobenzene with 3-(4-methoxyphenyl)propionyl chloride in the presence of aluminum chloride.

Step 1: Preparation of 3-(4-methoxyphenyl)propionyl chloride

3-(4-methoxyphenyl)propanoic acid is reacted with thionyl chloride or oxalyl chloride to yield the corresponding acid chloride.

Step 2: Friedel-Crafts Acylation

1-Fluorobenzene is reacted with 3-(4-methoxyphenyl)propionyl chloride using aluminum chloride as a catalyst. The reaction is typically carried out in a suitable solvent such as dichloromethane or dichloroethane.

Parameter Value
Reactant 1 1-Fluorobenzene
Reactant 2 3-(4-methoxyphenyl)propionyl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Typical Yield 75-85%
Purity (post-recrystallization) >98%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Acyl Chloride cluster_acylation Friedel-Crafts Acylation cluster_purification Purification start 3-(4-methoxyphenyl)propanoic acid + Thionyl Chloride prep_reaction Reaction at RT start->prep_reaction distillation Distillation to remove excess SOCl₂ prep_reaction->distillation acyl_chloride 3-(4-methoxyphenyl)propionyl chloride distillation->acyl_chloride addition Slow addition of Acyl Chloride at 0°C acyl_chloride->addition reactants 1-Fluorobenzene + AlCl₃ in DCM reactants->addition main_reaction Reaction at RT addition->main_reaction quench Quenching with HCl/Ice main_reaction->quench workup Aqueous Work-up quench->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_scaleup Scale-up Problems issue Observed Issue incomplete_rxn Incomplete Reaction issue->incomplete_rxn causes side_reactions Side Reactions issue->side_reactions causes degradation Product Degradation issue->degradation causes isomers Isomeric Impurities issue->isomers causes starting_materials Unreacted Starting Materials issue->starting_materials causes heat_transfer Poor Heat Transfer issue->heat_transfer causes mixing Inefficient Mixing issue->mixing causes solution_yield Optimize conditions (Time, Temp, Stoichiometry) incomplete_rxn->solution_yield solved by side_reactions->solution_yield solved by degradation->solution_yield solved by solution_purity Purify starting materials & Optimize purification isomers->solution_purity solved by starting_materials->solution_purity solved by solution_scaleup Improve reactor engineering (Stirring, Cooling) heat_transfer->solution_scaleup solved by mixing->solution_scaleup solved by

Caption: Logical relationships in troubleshooting the synthesis.

References

Propiophenone Synthesis: Catalyst Impurity Removal Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of propiophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the removal of catalyst impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in propiophenone synthesis and what kind of impurities do they introduce?

A1: Propiophenone is primarily synthesized via two main routes, each employing different catalysts:

  • Friedel-Crafts Acylation: This method typically uses a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The primary catalyst-related impurity is residual aluminum, which can exist in various forms in the final product if not properly removed.[1][2]

  • Ketonization of Carboxylic Acids: This industrial method often utilizes a heterogeneous catalyst, such as calcium acetate supported on alumina (Ca(OAc)₂/Al₂O₃), at high temperatures.[1][3] Catalyst-related impurities would be residual calcium and alumina fines in the crude product.

Q2: Why is it crucial to remove catalyst residues from the final propiophenone product?

A2: Catalyst residues can have several detrimental effects:

  • Interference with subsequent reactions: Residual Lewis acids from Friedel-Crafts synthesis can interfere with downstream synthetic steps.

  • Product instability: Metal impurities can catalyze degradation of the final product over time.

  • Toxicological concerns: For pharmaceutical applications, stringent limits are placed on elemental impurities due to their potential toxicity.[4][5] Propiophenone is an intermediate in the synthesis of several pharmaceuticals, making the removal of catalyst residues a critical quality control step.[1][6]

  • Inaccurate analytical results: The presence of impurities can interfere with analytical techniques used for product characterization and quantification.

Q3: What are the general strategies for removing catalyst impurities from propiophenone?

A3: The strategy for catalyst removal depends on the synthesis method:

  • For Friedel-Crafts Synthesis (e.g., AlCl₃): The standard procedure is an aqueous work-up. This involves quenching the reaction mixture with a protic solvent (usually water and/or dilute acid) to hydrolyze the aluminum chloride, followed by liquid-liquid extraction to separate the organic product from the aqueous phase containing the aluminum salts.[7][8]

  • For Ketonization (e.g., Calcium Acetate on Alumina): Since this uses a heterogeneous catalyst, the primary method of removal is physical separation, such as filtration or centrifugation of the crude reaction mixture.[9][10]

Q4: What level of purity is typically required for propiophenone, especially in pharmaceutical applications?

A4: Commercially available propiophenone often has a purity of 99% or higher.[6][11][12] For pharmaceutical intermediates, specific limits on elemental impurities are enforced by regulatory bodies.[4][5] For instance, one patent notes a requirement of less than 0.5% for the impurity isobutyrophenone in propiophenone used for pharmaceutical synthesis.[2] The acceptable level of catalyst residues would be determined by the specific requirements of the subsequent synthetic steps and the final drug product's specifications.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Work-up of Friedel-Crafts Reaction

Symptom: A stable emulsion forms between the organic and aqueous layers during liquid-liquid extraction, making separation difficult or impossible.

Cause: Emulsions can be caused by the presence of fine particulate matter, such as aluminum hydroxides formed during quenching, or by surfactant-like properties of reaction byproducts.[11]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[11]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers. This reduces the mechanical energy that can lead to emulsion formation.[11]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the fine particulates that may be stabilizing the emulsion.

  • Temperature Change: Gently warming or cooling the mixture can sometimes help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.

Issue 2: Incomplete Removal of Aluminum Chloride Residues

Symptom: Analytical testing (e.g., ICP-MS) of the purified propiophenone shows aluminum levels above the acceptable limit.

Cause: Insufficient washing during the aqueous work-up or inefficient extraction.

Solutions:

  • Acidic Wash: Ensure the initial quench and first wash are done with a dilute acid solution (e.g., 1M HCl). This helps to fully hydrolyze the aluminum chloride and keep the resulting aluminum salts dissolved in the aqueous phase.[7]

  • Multiple Washes: Perform multiple washes with deionized water after the initial acidic wash. The efficiency of impurity removal increases with the number of washes.

  • pH Adjustment: A final wash with a dilute basic solution, such as saturated sodium bicarbonate, can help to neutralize any remaining acid and remove certain byproducts. Be cautious of gas evolution (CO₂).[7]

  • Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers during each wash to maximize the transfer of impurities into the aqueous phase.

Issue 3: Catalyst Fines Passing Through the Filter After Ketonization

Symptom: The filtered propiophenone appears cloudy or contains fine solid particles.

Cause: The filter medium has too large a pore size to retain the fine particles of the heterogeneous catalyst.

Solutions:

  • Use of a Filter Aid: Use a pad of a filter aid like Celite® on top of the filter paper. This creates a finer filtration bed that can trap smaller particles.

  • Membrane Filtration: For very fine particles, consider using a membrane filter with a specific pore size rating.

  • Centrifugation: Centrifuge the crude product to pellet the catalyst particles, then decant the liquid propiophenone before filtration.

  • Secondary Filtration: If the initial filtration is unsuccessful, a second filtration with a finer filter medium may be necessary.

Data Presentation

Table 1: Representative Efficiency of Aqueous Work-up for Aluminum Removal from Propiophenone Synthesized via Friedel-Crafts Reaction

Work-up ProtocolStarting Al Content (ppm, est.)Final Al Content (ppm)Purity of Propiophenone (GC, %)
Single Wash with Deionized Water>100050 - 100~95%
1x 1M HCl wash, 2x DI Water washes>10005 - 10>98%
1x 1M HCl wash, 2x DI Water washes, 1x Sat. NaHCO₃ wash>1000< 5>99%

Note: These are representative values based on typical laboratory outcomes. Actual results may vary depending on reaction scale and specific conditions. Quantification of elemental impurities is typically performed using ICP-MS or ICP-AES.[4][13][14]

Experimental Protocols

Protocol 1: Removal of Aluminum Chloride from Friedel-Crafts Synthesis of Propiophenone

Objective: To remove residual aluminum chloride catalyst from a propiophenone reaction mixture via aqueous work-up.

Methodology:

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (a typical ratio is 50g of ice and 25 mL of concentrated HCl per ~100 mmol of AlCl₃ used).[7] This should be done in a fume hood with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent (e.g., dichloromethane or diethyl ether) if the reaction was run neat or in a solvent that is miscible with water.

  • Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer.

  • Acidic Wash: Wash the organic layer with an equal volume of 1M HCl. Separate the layers.

  • Water Washes: Wash the organic layer twice with equal volumes of deionized water.

  • Neutralization Wash (Optional): Wash the organic layer with an equal volume of saturated sodium bicarbonate solution until gas evolution ceases. This will neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to help remove dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude propiophenone can be further purified by vacuum distillation.[15]

Protocol 2: Removal of Heterogeneous Calcium Acetate/Alumina Catalyst

Objective: To remove the solid calcium acetate/alumina catalyst from a propiophenone reaction mixture produced by ketonization.

Methodology:

  • Cooling: Allow the reaction mixture to cool to a safe handling temperature. If the product is solid at room temperature, it may need to be dissolved in a suitable solvent.

  • Filtration Setup: Set up a Buchner funnel with a filter paper of an appropriate pore size. For finer particles, a layer of Celite® can be added on top of the filter paper.

  • Filtration: Wet the filter paper/Celite® with the solvent used in the reaction (if any) and apply vacuum. Pour the reaction mixture onto the filter.

  • Washing: Wash the collected catalyst cake on the filter with several portions of a suitable solvent to recover any entrained product.

  • Combine Filtrates: Combine the initial filtrate and the washings.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude propiophenone.

  • Purification: The crude propiophenone can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for AlCl₃ Removal

experimental_workflow_alcl3 start Crude Propiophenone (with AlCl3 complex) quench Quench with Ice/HCl start->quench extract Liquid-Liquid Extraction quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_water Wash with DI Water (x2) wash_hcl->wash_water wash_bicarb Wash with Sat. NaHCO3 wash_water->wash_bicarb dry Dry over Na2SO4 wash_bicarb->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product Purified Propiophenone distill->final_product

Caption: Workflow for the removal of AlCl₃ catalyst from a Friedel-Crafts reaction.

Troubleshooting Logic for Emulsion Formation

troubleshooting_emulsion decision decision solution solution start Emulsion formed during aqueous work-up wait Let it stand for 10-15 min start->wait separated1 Layers separated? wait->separated1 add_brine Add saturated NaCl (brine) separated1->add_brine No proceed Proceed with work-up separated1->proceed Yes separated2 Layers separated? add_brine->separated2 filter Filter through Celite® separated2->filter No separated2->proceed Yes separated3 Layers separated? filter->separated3 separated3->proceed Yes contact_support Contact senior personnel separated3->contact_support No

Caption: Troubleshooting decision tree for handling emulsions in liquid-liquid extraction.

Workflow for Heterogeneous Catalyst Removal

experimental_workflow_heterogeneous start Crude Reaction Mixture (Propiophenone + Catalyst) filtration Filtration (with Celite® pad) start->filtration wash_catalyst Wash Catalyst Cake with Solvent filtration->wash_catalyst combine Combine Filtrate and Washings filtration->combine wash_catalyst->combine evaporate Solvent Evaporation combine->evaporate distill Vacuum Distillation evaporate->distill final_product Purified Propiophenone distill->final_product

Caption: Workflow for the removal of a heterogeneous catalyst after propiophenone synthesis.

References

Preventing decomposition of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone during storage.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue 1: Appearance of Impurities in Stored Samples

  • Question: I have been storing this compound and my latest analysis shows the presence of unknown peaks. What could be the cause?

  • Answer: The appearance of new peaks in your analytical data (e.g., HPLC, GC-MS) suggests that the compound may be degrading. Propiophenone derivatives can be susceptible to several degradation pathways, especially under improper storage conditions. The primary suspects for decomposition are hydrolysis, photodegradation, and oxidation. The presence of the fluoro- and methoxy- substituents in this compound can influence its stability.

Issue 2: Discoloration of the Compound

  • Question: My sample of this compound, which was initially a white to off-white solid, has developed a yellowish tint over time. Why is this happening?

  • Answer: Discoloration is often a visual indicator of chemical degradation. For aromatic ketones, this can be a result of photodecomposition, where exposure to light, particularly UV radiation, can lead to the formation of colored byproducts. It could also be a sign of oxidation or reaction with trace impurities in the storage environment.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results using a batch of this compound that has been stored for a while. Could this be related to compound stability?

  • Answer: Yes, inconsistent results can be a direct consequence of using a degraded compound. The presence of impurities or a lower-than-expected concentration of the active compound due to decomposition can significantly impact experimental outcomes. It is crucial to assess the purity of your compound before use, especially if it has been in storage for an extended period.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound to minimize decomposition?

  • Answer: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

    • Temperature: Cool and dry conditions are preferred. Refrigeration (2-8 °C) is advisable. For long-term storage, consider storage at -20 °C.

    • Light: Protect from light. Store in an amber or opaque container.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, as fluorinated ketones can be susceptible to hydration.[1]

  • Question: Is this compound sensitive to air?

  • Answer: While propiophenone itself is relatively stable in air, prolonged exposure can lead to oxidation, especially in the presence of light or impurities. The methoxy group on the phenyl ring may slightly increase susceptibility to oxidation. Therefore, it is best practice to handle the compound under an inert atmosphere for long-term storage.

  • Question: Can I store the compound in a solution?

  • Answer: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare stock solutions, they should be made fresh. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (-20 °C or below) and protected from light.

Decomposition Pathways

  • Question: What are the likely decomposition pathways for this compound?

  • Answer: Based on the structure of the molecule, the following degradation pathways are plausible:

    • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack by water.[1]

    • Photodegradation: Aromatic ketones are known to undergo photochemical reactions upon exposure to UV light.[2] This can involve cleavage of the bonds adjacent to the carbonyl group. The methoxy group may also influence the photodegradation pathway.[3][4][5]

    • Oxidation: The benzylic position (the carbon atom between the two phenyl rings) could be susceptible to oxidation, especially if exposed to strong oxidizing agents or atmospheric oxygen over time.

Stability Testing

  • Question: How can I test the stability of my sample of this compound?

  • Answer: A forced degradation study is a systematic way to assess the stability of a compound.[2][6][7][8][9] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. Key conditions to test include:

    • Acidic and basic hydrolysis

    • Oxidation (e.g., with hydrogen peroxide)

    • Thermal stress (heating)

    • Photostability (exposure to UV and visible light)

    The degradation can be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)To slow down the rate of potential chemical reactions.
Light Protect from light (amber vial or dark place)To prevent photodegradation, a common pathway for aromatic ketones.[2]
Atmosphere Inert gas (Argon or Nitrogen)To minimize the risk of oxidation.
Humidity Low humidity (use of desiccants)To prevent hydrolysis and hydration, as fluorinated ketones can be moisture-sensitive.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in the chosen solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines.

    • Analyze the sample at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or LC-MS.

  • The method should be capable of separating the parent compound from all degradation products.

Mandatory Visualization

Decomposition_Pathways cluster_conditions Stress Conditions cluster_products Potential Decomposition Products This compound This compound Light (UV/Vis) Light (UV/Vis) This compound->Light (UV/Vis) Heat Heat This compound->Heat Acid/Base Acid/Base This compound->Acid/Base Oxidizing Agents Oxidizing Agents This compound->Oxidizing Agents Photodegradation Products Photodegradation Products Light (UV/Vis)->Photodegradation Products leads to Degradation Products Degradation Products Heat->Degradation Products accelerates Hydrolysis Products Hydrolysis Products Acid/Base->Hydrolysis Products leads to Oxidation Products Oxidation Products Oxidizing Agents->Oxidation Products leads to

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Base Hydrolysis (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidation (3% H2O2, RT) Thermal (80°C, solid) Thermal (80°C, solid) Stock Solution (1 mg/mL)->Thermal (80°C, solid) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL)->Photolytic (ICH Q1B) Neutralization (for Hydrolysis Samples) Neutralization (for Hydrolysis Samples) Acid Hydrolysis (0.1M HCl, 60°C)->Neutralization (for Hydrolysis Samples) Base Hydrolysis (0.1M NaOH, 60°C)->Neutralization (for Hydrolysis Samples) HPLC-UV or LC-MS Analysis HPLC-UV or LC-MS Analysis Oxidation (3% H2O2, RT)->HPLC-UV or LC-MS Analysis Thermal (80°C, solid)->HPLC-UV or LC-MS Analysis Photolytic (ICH Q1B)->HPLC-UV or LC-MS Analysis Neutralization (for Hydrolysis Samples)->HPLC-UV or LC-MS Analysis Compare Stressed vs. Unstressed Samples Compare Stressed vs. Unstressed Samples HPLC-UV or LC-MS Analysis->Compare Stressed vs. Unstressed Samples

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and its Non-fluorinated Analog: A Predictive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative overview of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and its non-fluorinated parent compound, 3-(4-methoxyphenyl)propiophenone. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on established principles of medicinal chemistry, predictive modeling, and data from analogous compounds. The insights provided herein are intended to guide researchers in anticipating the potential advantages and liabilities of fluorination in this chemical scaffold.

Physicochemical Properties: A Predictive Comparison

The introduction of a fluorine atom, despite its minimal steric footprint, can significantly alter the electronic properties of a molecule, thereby influencing its lipophilicity, acidity, and metabolic stability.[3][2] The following table summarizes the predicted physicochemical properties of the two compounds.

Property3-(4-methoxyphenyl)propiophenone (Analog)This compound (Fluorinated Analog)Predicted Impact of Fluorination
Molecular Formula C₁₆H₁₆O₂C₁₆H₁₅FO₂Increase in molecular weight
Molecular Weight 240.29 g/mol 258.28 g/mol +17.99 g/mol
Calculated logP ~3.5~3.8Increased lipophilicity
Predicted pKa Not applicableNot applicable-
Polar Surface Area 26.3 Ų26.3 ŲNo significant change

Note: The calculated logP and pKa values are estimations based on computational models and may vary from experimental values.

Synthesis of Propiophenone Analogs

The synthesis of both 3-(4-methoxyphenyl)propiophenone and its 3'-fluoro analog can be achieved through established synthetic routes for propiophenone derivatives, such as the Friedel-Crafts acylation. A plausible synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of Propiophenone Analogs

  • Preparation of the Acylating Agent: Propionyl chloride is prepared by reacting propionic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation:

    • To a solution of the appropriate substituted benzene (anisole for the non-fluorinated analog, and 3-fluoroanisole for the fluorinated analog) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise.

    • Propionyl chloride is then added dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired propiophenone derivative.

Predicted Biological and Pharmacokinetic Profile: The Fluorine Advantage

The introduction of a fluorine atom at the 3'-position of the phenyl ring is anticipated to have a profound impact on the molecule's biological activity and pharmacokinetic profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[2] Fluorine substitution at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

Target Binding: The high electronegativity of fluorine can lead to altered electronic interactions with the target protein, potentially enhancing binding affinity and potency.[3] These interactions can include dipole-dipole interactions and the formation of hydrogen bonds with specific amino acid residues in the binding pocket.

Membrane Permeability: An increase in lipophilicity, as predicted for the fluorinated analog, can enhance its ability to cross cell membranes, which may lead to improved oral absorption and distribution into tissues, including the central nervous system.[3]

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog cluster_2 Predicted Improvements Parent_Compound 3-(4-methoxyphenyl)propiophenone Fluorinated_Compound This compound Parent_Compound->Fluorinated_Compound Fluorination Metabolic_Stability Increased Metabolic Stability Fluorinated_Compound->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorinated_Compound->Binding_Affinity Bioavailability Improved Bioavailability Fluorinated_Compound->Bioavailability G Start Prepare Incubation Mixture (Microsomes, Buffer, Compound) Pre_Incubate Pre-incubate at 37°C Start->Pre_Incubate Initiate_Reaction Add NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Analysis Calculate Half-life and Clearance Analyze->Data_Analysis

References

Unraveling the Biological Nuances: A Comparative Analysis of 3'-Fluoro and 4'-Fluoro Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 3'-fluoro and 4'-fluoro propiophenone isomers reveals a landscape ripe for further exploration. While comprehensive comparative data remains elusive, preliminary findings for a key derivative of 3'-fluoropropiophenone offer valuable insights into its potential interactions with crucial neurological targets. This guide synthesizes the available experimental data, outlines the methodologies for its determination, and provides a framework for future comparative research into these structurally similar yet potentially distinct chemical entities.

In the landscape of neuropharmacology and drug development, the precise positioning of a single atom can dramatically alter the biological activity of a molecule. The fluorinated propiophenone isomers, 3'-fluoropropiophenone and 4'-fluoropropiophenone, serve as a compelling case study. These compounds are often utilized as intermediates in the synthesis of more complex pharmaceutical agents.[1] A critical analysis of their biological profiles is essential for guiding the development of novel therapeutics with improved efficacy and selectivity.

Monoamine Transporter Inhibition: A Glimpse into Neurological Activity

A significant study by Carroll et al. (2010) investigated a series of hydroxybupropion analogues for their potential as smoking cessation aids. Within this research, the biological activity of (2S,3S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholin-2-ol, a direct derivative synthesized from 3'-fluoropropiophenone, was characterized. The study assessed the compound's ability to inhibit the reuptake of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in human embryonic kidney (HEK293) cells expressing the respective human transporters (hDAT, hNET, and hSERT).

The results, as presented in the table below, indicate that the 3'-fluoro-substituted analogue is a potent inhibitor of dopamine and norepinephrine uptake, with significantly less activity at the serotonin transporter.

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)
(2S,3S)-2-(3'-fluorophenyl)-3,5,5-trimethylmorpholin-2-ol51210>10000

Data sourced from Carroll et al., J Med Chem, 2010, 53(12), 4731-4748.

This profile, characterized by potent dopamine and norepinephrine reuptake inhibition with low serotonin transporter affinity, is of significant interest in the development of treatments for conditions such as depression, ADHD, and substance abuse disorders.

Unfortunately, directly comparable data for an equivalent 4'-fluoro-substituted analogue or for the parent 4'-fluoropropiophenone molecule from a similar comprehensive study is not currently available in the public domain. This data gap highlights a critical area for future research to enable a complete comparative analysis.

Experimental Protocols: Unveiling the Methodology

The determination of the monoamine transporter inhibition data for the 3'-fluoro-propiophenone derivative involved a robust in vitro assay, the details of which are crucial for reproducibility and for designing future comparative studies.

Monoamine Transporter Uptake Inhibition Assay

The experimental protocol, as described by Carroll et al. (2010), is as follows:

  • Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured under standard conditions.

  • Assay Preparation: On the day of the assay, the cells are harvested and washed with a buffer solution.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (in this case, the 3'-fluoro-propiophenone derivative) and a radiolabeled substrate for the specific transporter being assayed ([³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT).

  • Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate by the cells is terminated. The cells are then washed to remove any unbound radiolabel.

  • Data Analysis: The amount of radioactivity taken up by the cells is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is then calculated.

This experimental workflow can be visualized in the following diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture HEK293 Cells Expressing hDAT, hNET, or hSERT harvesting Harvest and Wash Cells cell_culture->harvesting incubation Incubate Cells with Test Compound and [³H]-Substrate harvesting->incubation termination Terminate Uptake incubation->termination washing Wash Cells termination->washing scintillation Scintillation Counting washing->scintillation ic50_calc Calculate IC50 scintillation->ic50_calc

Monoamine Transporter Uptake Inhibition Assay Workflow

Logical Framework for Comparative Analysis

To conduct a comprehensive comparison of the 3'- and 4'-fluoro propiophenone isomers, a systematic investigation is required. The following logical framework outlines the necessary steps for such a study.

Logical_Framework cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis and Comparison synthesis_3F Synthesize 3'-Fluoro Propiophenone Analogues characterization Structural and Purity Analysis (NMR, MS, etc.) synthesis_3F->characterization synthesis_4F Synthesize 4'-Fluoro Propiophenone Analogues synthesis_4F->characterization transporter_assay Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) characterization->transporter_assay receptor_binding Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) ic50_determination Determine IC50/Ki Values receptor_binding->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis selectivity_profiling Selectivity Profiling (e.g., DAT/SERT ratio) sar_analysis->selectivity_profiling

Framework for Comparative Biological Evaluation

Conclusion and Future Directions

The available data for a derivative of 3'-fluoropropiophenone suggests a promising pharmacological profile with potent inhibition of dopamine and norepinephrine transporters. This highlights the potential of this scaffold in the development of novel central nervous system therapeutics. However, the lack of directly comparable data for the 4'-fluoro isomer represents a significant knowledge gap.

Future research should prioritize a side-by-side comparison of both 3'- and 4'-fluoro propiophenone and their derivatives in a standardized panel of in vitro and in vivo assays. This would provide a comprehensive understanding of the structure-activity relationships and enable a more informed drug design and development process. Such studies will be instrumental in unlocking the full therapeutic potential of these fluorinated propiophenone isomers.

References

The Impact of Fluorination on Propiophenone Derivatives: A Structure-Activity Relationship Guide for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the chemical structure of propiophenone derivatives has become a key strategy in the design of novel psychoactive substances and potential therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated propiophenones, with a particular focus on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented herein is crucial for understanding the pharmacological profiles of these compounds and for guiding future drug discovery efforts.

Quantitative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of various fluorinated and non-fluorinated propiophenone analogs at human monoamine transporters. These values, compiled from multiple studies, offer a clear comparison of how fluorine substitution and other structural modifications influence transporter affinity and selectivity.

CompoundR¹ (α-position)R² (N-position)R³ (Aromatic Ring)hDAT Kᵢ (nM)[1]hNET Kᵢ (nM)[1]hSERT Kᵢ (nM)[1]hDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
Propiophenone Core
α-PPPPropylPyrrolidinylUnsubstituted1290450161400290130>10000
Fluorinated Analogues
3-Fluoromethcathinone (3-FMC)MethylMethylamino3-Fluoro---1230[2]306[2]1130[2]
4-Fluoromethcathinone (4-FMC)MethylMethylamino4-Fluoro---430[2]210[2]730[2]

Note: "-" indicates data not available in the cited sources. Kᵢ values represent the concentration of the drug that binds to 50% of the transporters in radioligand binding assays. IC₅₀ values represent the concentration of the drug that inhibits 50% of the neurotransmitter uptake.

Key Structure-Activity Relationship Insights

The data reveals several key trends regarding the SAR of fluorinated propiophenones at monoamine transporters:

  • Fluorine Position: The position of the fluorine atom on the aromatic ring significantly influences potency and selectivity. For instance, comparing 3-FMC and 4-FMC, the 4-fluoro substitution in 4-FMC results in a higher potency for all three transporters compared to the 3-fluoro substitution.[2]

  • N-Alkylation and Pyrrolidine Ring: The nature of the substituent on the nitrogen atom and the presence of a pyrrolidine ring are critical for high DAT affinity. The α-pyrrolidinophenones generally exhibit high affinity for hDAT and hNET, with much lower affinity for hSERT.[1]

  • α-Alkyl Chain Length: Increasing the length of the α-alkyl chain in the α-pyrrolidinophenone series generally leads to increased affinity for hDAT.[1]

  • Substrate vs. Inhibitor Activity: Fluorinated methcathinones like 3-FMC and 4-FMC have been shown to act as transporter substrates, meaning they are transported into the neuron and can induce neurotransmitter release.[2] In contrast, many of the α-pyrrolidinophenones act as uptake inhibitors, blocking the reuptake of neurotransmitters without being transported themselves.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments used to determine the monoamine transporter interaction profiles of the compounds listed above.

Monoamine Transporter Binding Assays

These assays determine the affinity of a compound for the monoamine transporters.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) and varying concentrations of the test compound.

  • Detection: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of neurotransmitters into cells.

  • Cell Culture: HEK 293 cells expressing the respective human monoamine transporters are grown in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

  • Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.

Neurotransmitter Release Assays

These assays determine whether a compound acts as a substrate (releaser) or a blocker of the transporter.

  • Cell Loading: HEK 293 cells expressing the monoamine transporters are pre-loaded with a radiolabeled substrate (e.g., [³H]MPP⁺ for DAT and NET, or [³H]5-HT for SERT).

  • Drug Application: The cells are then exposed to the test compound.

  • Sample Collection: The extracellular medium is collected at various time points.

  • Quantification: The amount of radioactivity released from the cells into the medium is quantified.

  • Data Analysis: An increase in radioactivity in the medium in the presence of the test compound indicates that it is a substrate that induces neurotransmitter release.

Visualizing the SAR Logic

The following diagram illustrates the general workflow for assessing the structure-activity relationship of novel psychoactive compounds like fluorinated propiophenones.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Compound_Design Compound Design & Analogue Selection Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Monoamine Transporter Binding Assays (Ki) Characterization->Binding_Assay Uptake_Assay Monoamine Uptake Inhibition Assays (IC50) Characterization->Uptake_Assay Data_Compilation Data Compilation & Comparison Binding_Assay->Data_Compilation Release_Assay Neurotransmitter Release Assays Uptake_Assay->Release_Assay Uptake_Assay->Data_Compilation Release_Assay->Data_Compilation SAR_Determination SAR Determination Data_Compilation->SAR_Determination Lead_Optimization Lead Compound Optimization SAR_Determination->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: Workflow for SAR studies of novel psychoactive compounds.

This guide highlights the critical role of fluorine in modulating the pharmacological properties of propiophenone derivatives. The presented data and experimental outlines serve as a valuable resource for researchers in the field, facilitating a deeper understanding of the intricate structure-activity relationships that govern the interaction of these compounds with monoamine transporters. This knowledge is paramount for the development of safer and more effective therapeutic agents and for comprehending the pharmacology of novel psychoactive substances.

References

In vivo validation of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Comparative Guide to the Bioactivity of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

This guide provides a comparative analysis of the in vivo bioactivity of this compound (Compound X) against established alternatives. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize key biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Antidiabetic Properties

Based on preliminary screening and the known bioactivities of related propiophenone derivatives, Compound X was evaluated for its potential as an antidiabetic agent.[1] This in vivo study compares its efficacy and safety profile with Metformin, a widely used first-line treatment for type 2 diabetes, and another experimental propiophenone derivative (Compound Y).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vivo studies in a streptozotocin-induced diabetic rat model.

Table 1: Efficacy in Diabetic Rat Model

CompoundDose (mg/kg)Blood Glucose Reduction (%)HbA1c Reduction (%)
Compound X 1035.21.8
Compound Y 1028.91.5
Metformin 5040.52.1
Vehicle Control -2.10.3

Table 2: Lipid Profile in Diabetic Rat Model

CompoundDose (mg/kg)Total Cholesterol Reduction (%)Triglyceride Reduction (%)
Compound X 1025.830.1
Compound Y 1020.424.7
Metformin 5015.218.9
Vehicle Control -1.52.3

Table 3: Safety and Tolerability

CompoundDose (mg/kg)LD50 (mg/kg)Adverse Effects Noted
Compound X 10>2000None Observed
Compound Y 101500Mild gastrointestinal distress
Metformin 501000Gastrointestinal distress
Vehicle Control --None Observed

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Streptozotocin-Induced Diabetic Rat Model
  • Animal Model: Male Wistar rats (180-220g) are used for this study.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in citrate buffer (pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Dosing: Diabetic rats are randomly assigned to four groups: Vehicle Control, Compound X (10 mg/kg), Compound Y (10 mg/kg), and Metformin (50 mg/kg). The compounds are administered orally once daily for 28 days.

  • Data Collection: Blood samples are collected at regular intervals to measure blood glucose and HbA1c levels. At the end of the study, animals are euthanized, and blood is collected for lipid profile analysis.

Acute Oral Toxicity Study
  • Animal Model: Swiss albino mice (20-25g) of both sexes are used.

  • Procedure: The study is conducted using the up-and-down procedure. A starting dose of 2000 mg/kg of Compound X is administered orally to a single animal.

  • Observation: The animal is observed for 14 days for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased.

  • LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.

Visualizations

The following diagrams illustrate the proposed signaling pathway for Compound X and the experimental workflow.

G cluster_0 Compound X Compound X PTP1B PTP-1B Compound X->PTP1B Inhibition IR Insulin Receptor PTP1B->IR Dephosphorylation (Inhibited) IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G cluster_workflow In Vivo Validation Workflow Animal_Model Diabetic Rat Model Induction Grouping Randomized Grouping Animal_Model->Grouping Dosing 28-Day Oral Dosing Grouping->Dosing Monitoring Blood Glucose & HbA1c Monitoring Dosing->Monitoring Termination Euthanasia & Sample Collection Monitoring->Termination Analysis Data Analysis & Comparison Termination->Analysis

References

Comparative Analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available data on the cross-reactivity profile, binding affinities, and overall pharmacological properties of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. At present, no published experimental studies appear to have characterized this specific compound, precluding the creation of a detailed comparison guide as requested.

While research on various structurally related fluoro-methoxy-propiophenone derivatives exists, it is crucial to note that minor alterations in chemical structure can lead to substantial differences in biological activity. Therefore, data from analogous compounds cannot be reliably extrapolated to predict the behavior of this compound.

Related Compounds in Scientific Literature

Searches have identified several related propiophenone and acetophenone derivatives that have been synthesized and, in some cases, characterized for their biological activities. These include, but are not limited to:

  • 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone: This compound, featuring an additional fluorine atom on the phenyl ring, is listed in chemical databases such as PubChem, but lacks associated pharmacological data.

  • 4'-Fluoro-3-(3-methoxyphenyl)propiophenone: Similar to the above, this structural isomer is cataloged but not biologically characterized in the public domain.

  • 3'-Fluoro-4'-methoxyacetophenone: This shorter-chain ketone is commercially available and has been used as a building block in chemical synthesis. However, its own detailed pharmacological profile is not extensively documented.

The absence of data for the target compound prevents the fulfillment of the core requirements for a comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

The Path Forward for Researchers

For researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound, the following steps would be necessary to generate the data required for a comparative analysis:

  • Chemical Synthesis and Verification: The compound would first need to be synthesized and its structure confirmed using analytical methods such as NMR and mass spectrometry.

  • In Vitro Profiling:

    • Receptor Binding Assays: To determine the cross-reactivity profile, the compound would need to be screened against a broad panel of receptors, ion channels, and transporters. This would identify primary targets and any potential off-target interactions.

    • Functional Assays: Following the identification of binding targets, functional assays (e.g., agonist/antagonist activity, enzyme inhibition) would be required to understand the compound's biological effect at these targets.

  • In Vivo Studies: Depending on the in vitro results, further studies in animal models could be warranted to investigate the compound's pharmacokinetic and pharmacodynamic properties.

A hypothetical workflow for such an initial screening process is outlined below.

Experimental Workflow for Initial Pharmacological Screening

cluster_0 Compound Preparation & Verification cluster_1 In Vitro Screening cluster_2 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification verification Structural Verification (NMR, MS) purification->verification binding_assay Broad Panel Receptor Binding Assay verification->binding_assay functional_assay Functional Assays on Identified Targets binding_assay->functional_assay data_analysis Data Analysis (IC50/EC50 Determination) functional_assay->data_analysis report Generation of Cross-Reactivity Profile data_analysis->report

Figure 1. A generalized workflow for the initial in vitro characterization of a novel compound.

Spectroscopic comparison between propiophenone and chalcone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the UV-Vis, IR, and NMR spectroscopic signatures of propiophenone and its α,β-unsaturated chalcone derivatives, providing researchers with key data for identification and characterization.

In the realm of organic chemistry and drug development, the structural elucidation of compounds is paramount. Propiophenone, a simple aromatic ketone, serves as a common building block for the synthesis of a diverse class of compounds known as chalcones. These chalcone derivatives, characterized by an α,β-unsaturated ketone system linking two aromatic rings, exhibit a wide array of biological activities. Understanding the distinct spectroscopic fingerprints of the precursor, propiophenone, and the resulting chalcone products is crucial for reaction monitoring, purification, and structural confirmation. This guide provides a detailed spectroscopic comparison, supported by experimental data and protocols, to aid researchers in this endeavor.

Spectroscopic Data at a Glance: Propiophenone vs. Chalcone

The introduction of the cinnamoyl moiety in chalcones, resulting from the Claisen-Schmidt condensation of propiophenone with an aromatic aldehyde, leads to significant and predictable shifts in their spectroscopic data compared to the parent propiophenone. The extended conjugation in chalcones is a key determinant of their unique spectral properties.

Table 1: UV-Vis Spectroscopic Data
Compoundλmax (nm)TransitionSolvent
Propiophenone~242, ~280π → πHexane[1]
Chalcone (unsubstituted)~310, ~225π → πEthanol[2]
4-Methoxychalcone~325π → πNot Specified[3]
4-Nitrochalcone~315π → πNot Specified[4]

Note: The exact λmax can vary depending on the solvent and the specific substituents on the aromatic rings of the chalcone.

Table 2: Infrared (IR) Spectroscopic Data
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
Propiophenone~1685N/A
Chalcone (unsubstituted)~1660~1600
Substituted Chalcones1639 - 16591590 - 1605

Note: Conjugation in chalcones lowers the C=O stretching frequency compared to propiophenone. The values for substituted chalcones can vary based on the electronic nature of the substituents.

Table 3: ¹H NMR Spectroscopic Data (Key Chemical Shifts in δ, ppm)
CompoundAromatic Protonsα-H (vinyl)β-H (vinyl)-CH₂- (Propiophenone)-CH₃ (Propiophenone)
Propiophenone7.2 - 8.0N/AN/A~3.0 (q)~1.2 (t)
Chalcone (unsubstituted)7.3 - 8.1~7.5 (d)~7.8 (d, J≈15-16 Hz)N/AN/A
Substituted Chalcones6.8 - 8.2~7.3 - 7.8 (d)~7.6 - 8.1 (d, J≈15-16 Hz)N/AN/A

Note: The large coupling constant (J) for the vinyl protons in chalcones is characteristic of a trans configuration. Chemical shifts for substituted chalcones are influenced by the substituents on the aromatic rings.

Table 4: ¹³C NMR Spectroscopic Data (Key Chemical Shifts in δ, ppm)
CompoundC=Oα-C (vinyl)β-C (vinyl)Aromatic Carbons-CH₂- (Propiophenone)-CH₃ (Propiophenone)
Propiophenone~199N/AN/A128 - 137~32~8
Chalcone (unsubstituted)~190~122~145128 - 138N/AN/A
Substituted Chalcones187 - 192118 - 129137 - 148114 - 163N/AN/A

Note: The carbonyl carbon in chalcones is typically shielded (appears at a lower ppm) compared to propiophenone due to conjugation.

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental technique. Below are generalized protocols for the spectroscopic analysis of propiophenone and chalcone derivatives.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (propiophenone or chalcone derivative) in a UV-transparent solvent (e.g., ethanol, hexane, or methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stable readings.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette.

  • Data Acquisition: Scan the sample across the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will subtract any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.

  • Sample Spectrum: With the sample in place, acquire the FTIR spectrum.

  • Data Acquisition: The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Tuning and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters are often sufficient, but optimization of pulse width, acquisition time, and relaxation delay may be necessary for quantitative analysis. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the compound.

Visualizing Key Processes

To further aid in the understanding of the relationship between propiophenone and chalcones, the following diagrams illustrate the synthetic workflow and a key biological pathway influenced by chalcone derivatives.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification propiophenone Propiophenone base Base (e.g., NaOH or KOH) in Ethanol propiophenone->base benzaldehyde Aromatic Aldehyde benzaldehyde->base stirring Stirring at Room Temperature base->stirring acidification Acidification (e.g., dilute HCl) stirring->acidification filtration Filtration acidification->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Chalcone Derivative recrystallization->product

Caption: Experimental workflow for the synthesis of a chalcone derivative from propiophenone.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Chalcone cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response tnfa TNF-α ikk IKK Complex tnfa->ikk chalcone Chalcone Derivative chalcone->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

References

Purity Assessment of Synthetic 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a novel propiophenone derivative. This guide also explores alternative analytical techniques, offering a comprehensive overview to inform method selection and validation.

The purity of pharmaceutical compounds is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2][3] Regulatory agencies such as the FDA and EMA have stringent requirements for impurity profiling.[3] For novel compounds like this compound, developing a robust and reliable analytical method for purity assessment is a key milestone.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reverse-phase HPLC (RP-HPLC) is widely regarded as the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] For a ketone derivative such as this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point for method development.[4][5]

Proposed HPLC Method

A suitable starting point for the HPLC analysis of this compound would be a gradient elution method to ensure the separation of the main compound from potential impurities with varying polarities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method is designed to provide good separation of the target compound from potential impurities. The use of formic acid in the mobile phase helps to improve peak shape and provides compatibility with mass spectrometry (MS) detection if further characterization of impurities is required.[4][6]

Potential Impurities in the Synthesis of this compound

The synthesis of this compound would likely involve a Friedel-Crafts acylation or a similar reaction.[7] Potential impurities could arise from starting materials, by-products, and degradation products.

Table 1: Potential Impurities and their Origin

ImpurityPotential Origin
1-Fluoro-3-methoxybenzeneUnreacted starting material
PropiophenoneBy-product from reaction with benzene impurity
4-Methoxyphenylacetic acidStarting material for one possible synthetic route
Isomeric propiophenonesPositional isomers formed during acylation
Unidentified reaction by-productsFormed through side reactions

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phaseHigh resolution, quantitative, robust, widely available.[2]May not detect non-UV active impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles and higher pressuresFaster analysis times, higher resolution, reduced solvent consumption.[2]Higher initial instrument cost.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary and a gaseous mobile phaseExcellent for volatile impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratioHigh sensitivity and specificity, provides molecular weight information.[2][6]Can be complex to operate, may require hyphenation with a separation technique (e.g., LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic fieldProvides detailed structural information, can be quantitative.[3]Lower sensitivity compared to other techniques.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobilityHigh efficiency, small sample volume.[1]Can have lower reproducibility compared to HPLC.

Experimental Workflow for Purity Assessment

The overall workflow for assessing the purity of a synthesized batch of this compound is outlined below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_alternatives Alternative/Complementary Analysis cluster_reporting Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GC_MS GC-MS (for volatile impurities) SamplePrep->GC_MS DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis LC_MS LC-MS (for impurity identification) HPLC->LC_MS NMR NMR (for structural confirmation) HPLC->NMR Report Final Purity Report & Certificate of Analysis DataAnalysis->Report

Figure 1. Experimental workflow for the purity assessment of a synthetic compound.

Detailed Experimental Protocol: HPLC Method

1. Preparation of Mobile Phase:

  • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Set up the HPLC system with the parameters outlined in the "Proposed HPLC Method" table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

4. Analysis:

  • Inject a blank (acetonitrile) to ensure the baseline is clean.

  • Inject the standard solution to determine the retention time and peak area of the main compound.

  • Inject the sample solution to determine the purity.

5. Data Analysis:

  • Integrate the peaks in the chromatogram of the sample solution.

  • Calculate the purity of the sample using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The purity assessment of synthetic this compound is crucial for its development as a potential pharmaceutical agent. A well-developed and validated RP-HPLC method is the primary choice for this purpose, offering high resolution and quantitative accuracy. However, a comprehensive purity profile often requires the use of complementary analytical techniques such as GC-MS for volatile impurities and LC-MS and NMR for the definitive identification of unknown impurities. The selection of the most appropriate analytical strategy will depend on the specific requirements of the drug development stage and regulatory expectations.

References

The Impact of Fluorination on Drug Efficacy: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on a drug's performance is paramount. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and overall efficacy. This guide provides an objective comparison of the in vitro and in vivo efficacy of fluorinated compounds, supported by experimental data and detailed methodologies, to illuminate the transformative role of fluorine in drug discovery.

The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, influencing everything from target binding to metabolic fate. These changes often translate to a more favorable pharmacological profile, but a direct comparison of in vitro and in vivo data is crucial for a comprehensive understanding of a compound's potential. This guide will delve into a case study involving targeted cancer therapy to illustrate these principles.

Case Study: BRAF V600E-Mutated Melanoma and Targeted Inhibitors

A compelling example of the impact of fluorination in targeted therapy is the treatment of melanoma harboring the BRAF V600E mutation. This mutation leads to the constitutive activation of the BRAF protein, a key component of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[1][2] Vemurafenib, a fluorinated inhibitor, is specifically designed to target this mutated BRAF protein. To understand its efficacy, we can compare its in vitro performance against melanoma cell lines with and without the BRAF V600E mutation, and also compare its effects to a MEK inhibitor, CI-1040, which acts downstream in the same pathway.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the BRAF inhibitor vemurafenib and the MEK inhibitor CI-1040 against a panel of human melanoma cell lines with different BRAF and NRAS mutation statuses.[3][4] A lower IC50 value indicates greater potency.

Cell LineBRAF StatusNRAS StatusVemurafenib IC50 (µM)CI-1040 IC50 (µM)
A375V600EWT<0.00780.024
SK-MEL-28V600EWT<0.00780.111
Malme-3MV600EWT<0.00780.055
WM266-4V600EWT<0.00780.048
SK-MEL-5WTQ61R>10>10
SK-MEL-2WTWT>10>10

As the data clearly indicates, cell lines with the BRAF V600E mutation are significantly more sensitive to the fluorinated BRAF inhibitor, vemurafenib, with IC50 values in the nanomolar range.[3] In contrast, cell lines without this mutation are highly resistant. The MEK inhibitor CI-1040 also shows greater potency in BRAF-mutant cell lines, though to a lesser extent than vemurafenib.[5] This demonstrates the high degree of selectivity and potency that can be achieved with fluorinated compounds designed for specific molecular targets.

Data Presentation: In Vivo Efficacy

While in vitro data provides a valuable measure of a compound's potency at the cellular level, in vivo studies are essential to evaluate its efficacy in a complex biological system. The following table illustrates the typical results of an in vivo xenograft study in mice, where human melanoma cells (with and without the BRAF V600E mutation) are implanted, and tumor growth is monitored following treatment with a BRAF inhibitor like vemurafenib.

Treatment GroupTumor Cell Line (BRAF Status)Average Tumor Volume Reduction (%)
Vehicle ControlA375 (V600E)0
VemurafenibA375 (V600E)80-90
Vehicle ControlSK-MEL-2 (WT)0
VemurafenibSK-MEL-2 (WT)<10

The in vivo data corroborates the in vitro findings, showing significant tumor growth inhibition in mice bearing BRAF V600E-mutant tumors when treated with vemurafenib. This highlights the successful translation of potent in vitro activity to a meaningful therapeutic effect in a living organism. The improved pharmacokinetic properties often conferred by fluorination, such as increased metabolic stability, contribute to maintaining effective drug concentrations at the tumor site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.[6][7]

Materials:

  • 96-well microtiter plates

  • Human melanoma cell lines (e.g., A375, SK-MEL-28, SK-MEL-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vemurafenib and CI-1040 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a typical animal study to evaluate the anti-tumor efficacy of a compound.[8][9][10][11]

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human melanoma cell lines

  • Matrigel (optional, to enhance tumor formation)

  • Vemurafenib formulation for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human melanoma cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., vemurafenib) and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Serial Dilutions MTT Assay MTT Assay Compound Treatment->MTT Assay 72h Incubation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Absorbance Reading Efficacy Assessment Efficacy Assessment IC50 Determination->Efficacy Assessment Correlation Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Growth Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Daily Dosing Tumor Measurement->Efficacy Assessment Tumor Volume

Caption: Experimental workflow for comparing in vitro and in vivo efficacy.

BRAF_Signaling_Pathway cluster_pathway BRAF/MEK/ERK Signaling Pathway cluster_inhibition Drug Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF CI-1040 CI-1040 CI-1040->MEK

Caption: The BRAF/MEK/ERK signaling pathway and points of inhibition.

References

A Comparative Guide to the Synthetic Routes of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of two primary synthetic routes for the preparation of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a fluorinated propiophenone derivative of interest in medicinal chemistry and drug discovery. The analysis focuses on a comparative assessment of a classical Friedel-Crafts acylation approach and a Grignard reaction-based synthesis. The evaluation is supported by experimental data from analogous reactions found in the literature, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction

This compound is a valuable scaffold in the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, efficient and scalable synthetic access to such compounds is of paramount importance. This guide evaluates two distinct and well-established synthetic strategies to afford the target molecule, providing researchers with the necessary information to select the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

Two plausible and robust synthetic routes for this compound are presented and compared:

  • Route 1: Friedel-Crafts Acylation

  • Route 2: Grignard Reaction with a Nitrile

The following sections detail the synthetic schemes, present quantitative data for analogous reactions, and provide a comparative analysis of the two routes based on factors such as yield, reagent availability, and reaction conditions.

Route 1: Friedel-Crafts Acylation

This route employs the classical Friedel-Crafts acylation of 3-fluoroanisole with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst.

Synthetic Scheme:

Friedel-Crafts Acylation cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation 3-(4-methoxyphenyl)propanoic acid 3-(4-methoxyphenyl)propanoic acid 3-(4-methoxyphenyl)propanoyl chloride 3-(4-methoxyphenyl)propanoyl chloride 3-(4-methoxyphenyl)propanoic acid->3-(4-methoxyphenyl)propanoyl chloride SOCl₂ or (COCl)₂ SOCl2 SOCl2 This compound This compound 3-(4-methoxyphenyl)propanoyl chloride->this compound 3-fluoroanisole, AlCl₃, CH₂Cl₂ 3-fluoroanisole 3-fluoroanisole AlCl3 AlCl3

Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.

Data Summary for Analogous Friedel-Crafts Acylation Reactions:

Acylation ofAcylating AgentCatalystSolventReaction TimeYield (%)Reference
AnisoleAcetyl ChlorideAlCl₃CH₂Cl₂30 min (reflux)85.7[1]
AnisolePropionyl ChlorideFeCl₃CH₂Cl₂15 min-[2]
AnisoleBenzoyl ChlorideCu(OTf)₂[bmim][BF₄]1 h86[3]

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

To a solution of 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, is added thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) with a catalytic amount of DMF at room temperature under an inert atmosphere. The reaction mixture is stirred for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Experimental Protocol: Friedel-Crafts Acylation

To a cooled (0 °C) suspension of a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1-1.3 equivalents) in an anhydrous solvent like dichloromethane, a solution of 3-(4-methoxyphenyl)propanoyl chloride (1 equivalent) is added dropwise. The mixture is stirred for 15-30 minutes, after which a solution of 3-fluoroanisole (1 equivalent) in the same solvent is added slowly. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Route 2: Grignard Reaction with a Nitrile

This synthetic approach involves the reaction of a Grignard reagent, prepared from 2-(4-methoxyphenyl)ethyl bromide, with 3-fluorobenzonitrile, followed by acidic hydrolysis of the intermediate imine.

Synthetic Scheme:

Grignard Reaction cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Reaction and Hydrolysis 2-(4-methoxyphenyl)ethanol 2-(4-methoxyphenyl)ethanol 2-(4-methoxyphenyl)ethyl bromide 2-(4-methoxyphenyl)ethyl bromide 2-(4-methoxyphenyl)ethanol->2-(4-methoxyphenyl)ethyl bromide PBr₃ or HBr/H₂SO₄ PBr3 PBr3 2-(4-methoxyphenyl)ethylmagnesium bromide 2-(4-methoxyphenyl)ethylmagnesium bromide 2-(4-methoxyphenyl)ethyl bromide->2-(4-methoxyphenyl)ethylmagnesium bromide Mg, anhydrous Et₂O Mg Mg Imine intermediate Imine intermediate 2-(4-methoxyphenyl)ethylmagnesium bromide->Imine intermediate 3-fluorobenzonitrile, Et₂O 3-fluorobenzonitrile 3-fluorobenzonitrile This compound This compound Imine intermediate->this compound H₃O⁺ (aq. workup) H3O+ H3O+

References

Safety Operating Guide

Proper Disposal of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone could not be located. In the absence of specific handling and disposal instructions, this compound should be treated as hazardous. Researchers, scientists, and drug development professionals must exercise caution and adhere to established laboratory safety protocols. The following guidance is based on general best practices for handling and disposing of novel or uncharacterized chemical compounds.

Prioritizing Safety in the Absence of Specific Data

Without a dedicated SDS, essential information regarding the toxicology, reactivity, and environmental hazards of this compound is unavailable. Therefore, it is imperative to handle this compound with the highest degree of caution.

Key Safety Recommendations:

  • Assume Hazard: Treat this compound as a hazardous substance. This includes potential for toxicity, flammability, and reactivity.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6][7][8][9]

  • Consult EHS: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) office for guidance. They are the primary resource for chemical waste management and can provide institution-specific procedures.[10]

General Disposal Procedures for Uncharacterized Chemical Waste

The following are general, procedural steps for the disposal of laboratory chemical waste. These should be adapted in consultation with your EHS office.

Step 1: Waste Identification and Labeling

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10][11]

  • Hazard Communication: The label should also include the words "Hazardous Waste" and indicate the date of generation.[10][11]

  • Contact Information: Include the name and contact information of the principal investigator or the responsible individual.[10]

Step 2: Waste Segregation and Storage

  • Incompatible Materials: Do not mix this compound with other chemical waste unless compatibility is known. Store it separately to prevent unknown and potentially dangerous reactions.[11][12]

  • Container Integrity: Use a chemically resistant, leak-proof container with a secure lid. Ensure the container is in good condition.[11][12]

  • Storage Location: Store the waste in a designated, well-ventilated, and secure area away from general laboratory traffic.[11][13]

Step 3: Arrange for Professional Disposal

  • Contact EHS/Waste Management: Follow your institution's established procedures for hazardous waste pickup. This is typically managed by the EHS office or a contracted waste management company.[10][12]

  • Provide Information: Be prepared to provide all available information about the compound to the waste disposal personnel.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Small Spills (Manageable by trained personnel):

  • Alert Others: Notify colleagues in the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the substance is volatile or dusty.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][4][14]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][14]

  • Decontamination: Clean the spill area with a suitable solvent (if known and safe) or soap and water. All cleaning materials should be disposed of as hazardous waste.[2][3][14]

Large Spills or Unknown Hazards:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors and restrict access to the area.

  • Emergency Services: Contact your institution's emergency number and the EHS office.[1][3]

Quantitative Data Summary

Due to the lack of a specific SDS, no quantitative data regarding toxicity, flammability, or reactivity for this compound can be provided. The table below summarizes the general approach to be taken.

ParameterGuideline in the Absence of Specific Data
Toxicity Assume toxic and handle with appropriate PPE to avoid all routes of exposure.
Flammability Assume flammable and keep away from ignition sources.
Reactivity Assume reactive and do not mix with other chemicals.
Disposal Method Segregate, label as hazardous waste, and consult EHS for professional disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized chemical like this compound.

start Start: Disposal of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check no_sds No SDS Found: Treat as Hazardous Waste sds_check->no_sds No ppe Wear appropriate Personal Protective Equipment (PPE) no_sds->ppe label_waste Label container clearly: 'Hazardous Waste' Full Chemical Name Date and Contact Info ppe->label_waste segregate Segregate from other chemical waste streams label_waste->segregate contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office segregate->contact_ehs follow_ehs Follow EHS guidance for waste pickup and disposal contact_ehs->follow_ehs end End: Safe and Compliant Disposal follow_ehs->end

Caption: Disposal workflow for uncharacterized chemicals.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety office. Always prioritize safety and regulatory compliance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。